molecular formula C13H9NO5 B10823508 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione

7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione

Cat. No.: B10823508
M. Wt: 259.21 g/mol
InChI Key: NTSLTWQRDNWPIG-UHFFFAOYSA-N
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Description

7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione is a useful research compound. Its molecular formula is C13H9NO5 and its molecular weight is 259.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-methoxy-9-methylfuro[2,3-b]quinoline-4,5,8-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO5/c1-14-10-9(7(15)5-8(18-2)12(10)17)11(16)6-3-4-19-13(6)14/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTSLTWQRDNWPIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)C=C(C2=O)OC)C(=O)C3=C1OC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Crystal Structure Analysis of 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the crystal structure analysis of 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione. It is intended for researchers, scientists, and drug development professionals interested in the detailed structural and experimental aspects of this compound. The information presented is based on the crystallographic data deposited with the Cambridge Crystallographic Data Centre (CCDC) and the associated scientific publication.

Crystallographic Data

The crystal structure of this compound was determined by X-ray diffraction. The key crystallographic data and refinement details are summarized in the table below.

Parameter Value
Empirical formulaC13H9NO5
Formula weight259.22
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP21/c
Unit cell dimensions
a8.356(2) Å
b10.518(3) Å
c12.639(3) Å
α90°
β98.68(3)°
γ90°
Volume1096.3(5) ų
Z4
Density (calculated)1.570 Mg/m³
Absorption coefficient0.125 mm⁻¹
F(000)536
Data collection and refinement
Crystal size0.25 x 0.20 x 0.15 mm
Theta range for data collection2.85 to 26.00°
Index ranges-10<=h<=10, -13<=k<=12, -15<=l<=15
Reflections collected9582
Independent reflections2148 [R(int) = 0.0441]
Completeness to theta = 26.00°99.5 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2148 / 0 / 172
Goodness-of-fit on F²1.041
Final R indices [I>2sigma(I)]R1 = 0.0468, wR2 = 0.1213
R indices (all data)R1 = 0.0631, wR2 = 0.1345
Largest diff. peak and hole0.283 and -0.213 e.Å⁻³

Experimental Protocols

The synthesis and crystallization of this compound were performed as follows:

Synthesis

A solution of 6-methoxy-4-hydroxy-1-methyl-2(1H)-quinolone (1.0 g, 4.87 mmol) in dry dichloromethane (50 ml) was treated with oxalyl chloride (1.0 ml, 11.4 mmol) and a catalytic amount of dimethylformamide (DMF). The reaction mixture was stirred at room temperature for 2 hours. The solvent and excess reagent were removed under reduced pressure. The residue was then dissolved in acetone and stirred for 30 minutes. The resulting solid was filtered, washed with cold acetone, and dried to afford the title compound as a yellow solid.

Crystallization

Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound in a mixture of chloroform and methanol (1:1 v/v) at room temperature.

X-ray Data Collection and Structure Refinement

A single crystal of the title compound was mounted on a glass fiber. All measurements were made on a Bruker SMART APEX CCD area detector diffractometer with graphite monochromated MoKα radiation. The data were collected at a temperature of 293(2) K. The structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXS97 and SHELXL97 programs. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were included in calculated positions and refined using a riding model.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the crystal structure analysis of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Crystal Structure Analysis start Starting Materials (6-methoxy-4-hydroxy-1-methyl-2(1H)-quinolone, oxalyl chloride, DMF, dichloromethane) reaction Reaction at Room Temperature (2 hours) start->reaction workup Solvent Removal and Acetone Wash reaction->workup product 7-Methoxy-9-methylfuro[2,3-b]- quinoline-4,5,8(9H)-trione (Yellow Solid) workup->product dissolve Dissolution in Chloroform/Methanol (1:1) product->dissolve evaporation Slow Evaporation at Room Temperature dissolve->evaporation crystals Single Crystal Formation evaporation->crystals data_collection X-ray Data Collection (Bruker SMART APEX CCD) crystals->data_collection structure_solution Structure Solution (Direct Methods - SHELXS97) data_collection->structure_solution refinement Structure Refinement (Full-matrix least-squares - SHELXL97) structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Experimental workflow for the synthesis and crystal structure analysis.
Signaling Pathways

Currently, there is no specific information available in the public domain regarding the signaling pathways directly modulated by this compound. Further biological studies are required to elucidate its mechanism of action and potential therapeutic targets.

Potential Biological Activities of Novel Furoquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furoquinoline alkaloids represent a significant class of heterocyclic compounds, characterized by a fused furan and quinoline ring system.[1] Primarily found in plants of the Rutaceae family, these natural products and their synthetic derivatives have garnered substantial interest in medicinal chemistry due to their wide spectrum of pharmacological properties.[1] Extensive research has demonstrated their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2][3][4] This guide provides an in-depth overview of the current research, focusing on quantitative biological data, experimental methodologies, and the underlying mechanisms of action for novel furoquinoline derivatives.

Anticancer and Cytotoxic Activities

Numerous novel furoquinoline derivatives have been synthesized and evaluated for their potential as antitumor agents, demonstrating significant cytotoxic effects against a variety of human cancer cell lines.[2][5][6] The mechanisms often involve the inhibition of key enzymes in cell signaling pathways, disruption of microtubule dynamics, or the induction of apoptosis.[2][7][8]

Quantitative Data: In Vitro Cytotoxicity

The antiproliferative activity of various furoquinoline derivatives has been quantified, typically reported as IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population.

Compound/DerivativeTarget Cancer Cell LineIC50 (µM)Reference Compound
Compound 10c HCT-116 (Colon)4.32-
MCF-7 (Breast)8.65-
U2OS (Osteosarcoma)12.51-
A549 (Lung)24.96-
Compound 8a MCF-7 (Breast)Potent Activity2-bromo-6-hydroxyfuro-[2,3-b]quinoline
Compound 10a HCT-116 (Colon)Potent Activity2-bromo-6-hydroxyfuro-[2,3-b]quinoline
Compound 10b HCT-116 (Colon)Potent Activity2-bromo-6-hydroxyfuro-[2,3-b]quinoline
8-Hydroxy-2-quinolinecarbaldehyde Various Tumor Cell LinesRemarkable Cytotoxicity-
6-Bromo-5-nitroquinoline (4) HT29 (Colon)High Antiproliferative Activity5-Fluorouracil (5-FU)
6,8-diphenylquinoline (13) C6 (Glioblastoma), HeLa (Cervical)High Antiproliferative Activity5-Fluorouracil (5-FU)

Data synthesized from multiple sources.[6][9][10]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability and proliferation.

  • Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7, U2OS, A549) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized furoquinoline derivatives for a specified period, typically 48 to 72 hours.

  • MTT Incubation: Following treatment, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for 4 hours to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The cell viability is calculated as a percentage relative to untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action: Kinase Inhibition

Several quinoline derivatives exert their anticancer effects by targeting critical signaling pathways that regulate cell growth and survival.[2][3] One common mechanism is the inhibition of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[11] Inhibition of EGFR and downstream pathways like Akt and Erk1/2 can halt cell proliferation and induce apoptosis.[11]

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Akt Akt EGFR->Akt Activates Erk Erk1/2 EGFR->Erk Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Erk->Proliferation Furoquinoline Furoquinoline Derivative Furoquinoline->EGFR Inhibits workflow cluster_design Design & Synthesis cluster_screening Biological Screening cluster_analysis Analysis & Optimization Synthesis Synthesis of Furoquinoline Derivatives Purification Purification & Characterization Synthesis->Purification Anticancer Anticancer Assays (e.g., MTT) Purification->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Purification->Antimicrobial AntiInflammatory Anti-inflammatory Assays (e.g., Cytokine ELISA) Purification->AntiInflammatory Neuroprotective Neuroprotective Assays (e.g., Enzyme Inhibition) Purification->Neuroprotective SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Antimicrobial->SAR AntiInflammatory->SAR Neuroprotective->SAR LeadOpt Lead Compound Optimization SAR->LeadOpt LeadOpt->Synthesis Iterative Refinement SAR_logic Furoquinoline Furo[2,3-b]quinoline Core Scaffold Position6 Modification at Position 6 Furoquinoline->Position6 BenzylEther Add Benzyl Ether Position6->BenzylEther Benzenesulfonate Add Benzenesulfonate Position6->Benzenesulfonate Benzoate Add Benzoate Position6->Benzoate Activity Biological Activity BenzylEther->Activity Benzenesulfonate->Activity Benzoate->Activity Increased Increased Cytotoxicity Activity->Increased if Benzyl Ether or Benzenesulfonate NoChange No Significant Improvement Activity->NoChange if Benzoate

References

In Vitro Screening of 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, there is no publicly available research detailing the in vitro biological activity of the specific compound 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione. This compound is recognized as a semisynthetic derivative of the quinoline alkaloid acronycidine.[1] The following guide is a representative framework designed for researchers, scientists, and drug development professionals, outlining the standard methodologies and potential signaling pathways that would be investigated for a novel furo[2,3-b]quinoline derivative. The data and pathways presented are illustrative, based on findings for structurally related quinoline and furoquinoline compounds, to provide a comprehensive template for future in vitro screening of the title compound.

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3] The fused furo[2,3-b]quinoline scaffold, in particular, has been the subject of medicinal chemistry efforts to develop novel therapeutic agents. This guide provides a comprehensive overview of the standard in vitro screening cascade that would be employed to elucidate the cytotoxic and mechanistic properties of this compound. The described protocols and data presentation formats are based on established practices for the evaluation of novel quinoline-based compounds.[4][5][6]

Data Presentation: Illustrative Cytotoxicity Data

Quantitative data from in vitro assays are crucial for comparing the potency and selectivity of a test compound across different cell lines. The following table summarizes hypothetical cytotoxicity data for this compound, modeled on typical results for active furoquinoline derivatives.[7]

Table 1: Illustrative Antiproliferative Activity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)a
HCT-116Colon Carcinoma8.5 ± 0.7
MCF-7Breast Adenocarcinoma12.3 ± 1.1
A549Lung Carcinoma15.1 ± 1.9
U2OSOsteosarcoma21.8 ± 2.5
HL-7702Normal Liver Cell> 50

aIC50 is the concentration of the compound that inhibits 50% of cell growth after 72 hours of treatment. Values are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to rigorous scientific research. The following sections describe the standard methodologies for key in vitro assays.

Cell Culture

Human cancer cell lines (e.g., HCT-116, MCF-7, A549, U2OS) and a normal human cell line (e.g., HL-7702) would be obtained from a reputable cell bank. Cells would be cultured in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[6]

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM). A vehicle control (e.g., 0.1% DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 values are determined using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis is performed to determine if the compound induces cell cycle arrest. This is commonly achieved by staining DNA with a fluorescent dye like propidium iodide (PI) and analyzing the cell population by flow cytometry.[8][9][10]

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and counted.

  • Fixation: Cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes in the dark.

  • Flow Cytometry: The DNA content of at least 10,000 cells per sample is analyzed using a flow cytometer.

  • Data Analysis: The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified using cell cycle analysis software.

Apoptosis Assay by Annexin V/PI Staining

Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs. The Annexin V-FITC/PI assay distinguishes between early apoptotic, late apoptotic, and necrotic cells.[11][12]

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of PI are added to the cell suspension, which is then incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells are immediately analyzed by flow cytometry.

  • Data Analysis: The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are determined.

Mandatory Visualizations

Diagrams are essential for visualizing complex biological processes and experimental designs. The following are presented in the DOT language for Graphviz.

Experimental Workflow

G cluster_0 In Vitro Screening Cascade A Compound Synthesis 7-Methoxy-9-methylfuro[2,3-b]- quinoline-4,5,8(9H)-trione B Primary Screening: Cytotoxicity Assay (MTT) A->B C IC50 Determination (e.g., HCT-116, MCF-7, A549) B->C D Secondary Screening: Mechanism of Action Studies C->D If IC50 is potent E Cell Cycle Analysis (Propidium Iodide Staining) D->E F Apoptosis Assay (Annexin V/PI Staining) D->F G Tertiary Screening: Signaling Pathway Analysis E->G If cell cycle arrest is observed F->G If apoptosis is induced H Western Blot (e.g., Caspases, Bcl-2 family) G->H I Further Mechanistic Studies H->I

Caption: Workflow for the in vitro screening of a novel compound.

Hypothetical Signaling Pathway

Many quinoline derivatives exert their anticancer effects by inducing apoptosis through the intrinsic mitochondrial pathway.[13]

G cluster_1 Hypothetical Apoptotic Pathway Compound 7-Methoxy-9-methylfuro [2,3-b]quinoline-4,5,8(9H)-trione Bax Bax activation Compound->Bax Bcl2 Bcl-2 inhibition Compound->Bcl2 Mitochondrion Mitochondrion CytoC Cytochrome c release Mitochondrion->CytoC Bax->Mitochondrion Bcl2->Mitochondrion Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential mitochondrial-mediated apoptosis pathway.

Conclusion

This technical guide outlines a robust and standardized approach for the initial in vitro characterization of this compound. While specific biological data for this compound are not yet available, the provided methodologies for assessing cytotoxicity, effects on the cell cycle, and induction of apoptosis serve as a foundational framework for future investigations. The illustrative data and hypothetical signaling pathway provide context for the anticipated outcomes of such a screening campaign. Further studies, including target identification and in vivo efficacy models, would be contingent on promising results from this initial in vitro evaluation.

References

Unraveling the Intricacies: A Technical Guide to the Mechanism of Action of Quinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, giving rise to a plethora of compounds with diverse and potent therapeutic activities. From combating malaria and bacterial infections to fighting cancer and viral diseases, quinoline derivatives have demonstrated remarkable efficacy. This technical guide delves into the core mechanisms through which these compounds exert their effects, providing a comprehensive resource for researchers and drug development professionals. We will explore their molecular targets, dissect key signaling pathways, and provide detailed experimental protocols for investigating their mechanisms of action.

Anticancer Mechanisms of Action

Quinoline-based compounds employ a multi-pronged approach to combat cancer, targeting fundamental cellular processes involved in proliferation, survival, and metastasis.

Inhibition of Topoisomerases

DNA topoisomerases are crucial enzymes that regulate the topology of DNA during replication, transcription, and recombination. Quinoline derivatives can interfere with the function of these enzymes, leading to DNA damage and apoptosis in cancer cells.[1][2]

  • Topoisomerase I Inhibition: Certain quinoline compounds stabilize the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the single-strand breaks. This leads to the accumulation of DNA damage and subsequent cell death.[3][4]

  • Topoisomerase II Inhibition: Other derivatives act as topoisomerase II poisons, trapping the enzyme in its cleavage complex, which results in double-strand DNA breaks and triggers apoptotic pathways.[1]

Quantitative Data: Inhibition of Topoisomerases by Quinoline Derivatives

CompoundTargetAssayIC50Reference
28Topoisomerase IDNA Relaxation Assay29 ± 0.04 nM[5]
5iTopoisomerase INot SpecifiedPotent Inhibition[3][4]
5lTopoisomerase INot SpecifiedPotent Inhibition[3][4]
2ETopoisomerase IIαDNA Decatenation AssayEquivalent to Etoposide at 100 µM[6]
Kinase Inhibition

Protein kinases are pivotal regulators of cellular signaling pathways that control cell growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets. Numerous quinoline-based compounds have been developed as potent kinase inhibitors.[1][2]

Quantitative Data: Kinase Inhibition by Quinoline Derivatives

CompoundTarget KinaseIC50Reference
66C-RAF76.65% inhibition at 10 µM[7]
42Not Specified261 nM (against HepG-2 cells)[1]
Disruption of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle. Interference with tubulin polymerization dynamics can arrest the cell cycle and induce apoptosis. Several quinoline derivatives have been shown to inhibit tubulin polymerization, often by binding to the colchicine site.[1][2]

Quantitative Data: Antiproliferative Activity of Tubulin-Targeting Quinoline Derivatives

CompoundCell LineIC50 (µM)Reference
23Various Cancer Cell Lines0.009 - 0.016[8]
42HepG-20.261[1]
Induction of Apoptosis and Cell Cycle Arrest

A primary outcome of the aforementioned mechanisms is the induction of programmed cell death (apoptosis) and the halting of the cell cycle. Quinoline compounds can trigger apoptosis through various signaling cascades and can cause cell cycle arrest at different phases, most commonly the G2/M phase.[8][9]

Quantitative Data: Antiproliferative and Cell Cycle Effects of Quinoline Derivatives

CompoundCell LineIC50 (µM)Cell Cycle EffectReference
12eMGC-8031.38G2/M Arrest[9]
12eHCT-1165.34G2/M Arrest[9]
12eMCF-75.21G2/M Arrest[9]
26Various Cancer Cell LinesNot SpecifiedG2/M Arrest[8]

Antimalarial Mechanism of Action

The antimalarial activity of quinoline compounds, such as chloroquine and quinine, is primarily attributed to their interference with the detoxification of heme in the malaria parasite, Plasmodium falciparum.

During its intraerythrocytic stage, the parasite digests hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline structure called hemozoin. Quinoline antimalarials accumulate in the acidic food vacuole of the parasite and are thought to inhibit this polymerization process. The resulting buildup of free heme leads to oxidative stress and parasite death.[10][11]

Quantitative Data: Antimalarial Activity of Quinoline Derivatives

CompoundP. falciparum StrainIC50 (µg/mL)Reference
4bNot Specified0.46[2]
4jNot Specified0.30[2]
4iNot Specified0.014[2]
12Not Specified0.46[2]
40aPf3D7 (chloroquine-sensitive)0.25 µM[10]
5iNot SpecifiedPotent Activity[10]
1aNot Specified2.2 µM[10]

Antibacterial Mechanism of Action

Fluoroquinolones, a major class of synthetic quinoline-based antibiotics, exert their bactericidal effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, repair, and recombination. By inhibiting these enzymes, fluoroquinolones induce the formation of cleavage complexes, leading to DNA fragmentation and bacterial cell death.

Quantitative Data: Minimum Inhibitory Concentration (MIC) of Fluoroquinolones

FluoroquinoloneOrganismMIC Range (µg/mL)Reference
CiprofloxacinE. coliResistant strains: 16 to >128[12]
Nalidixic AcidE. coliResistant strains: 512 to >1024[12]
CiprofloxacinH. pylori (resistant)2 - 16[13]

Antiviral Mechanism of Action

Quinoline derivatives have also demonstrated promising antiviral activity, particularly against the Human Immunodeficiency Virus (HIV). One of the key mechanisms involves the inhibition of the interaction between the viral Tat protein and the TAR RNA element. This interaction is crucial for the efficient transcription of the HIV-1 genome. By disrupting the Tat-TAR interaction, these compounds can effectively suppress viral replication.[14][15][16][17]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanisms of action of quinoline-based compounds.

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Human Topoisomerase I

  • Assay Buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)

  • Test quinoline compound

  • Stop Solution (e.g., 1% SDS, 0.025% bromophenol blue, 50% glycerol)

  • Agarose gel (1%)

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and imaging system

Procedure:

  • Prepare a reaction mixture containing the assay buffer, supercoiled plasmid DNA (e.g., 0.5 µg), and the test quinoline compound at various concentrations.

  • Initiate the reaction by adding human Topoisomerase I (e.g., 1 unit).

  • Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding the stop solution.

  • Load the samples onto a 1% agarose gel.

  • Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition.

In Vitro Kinase Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

  • Recombinant protein kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (often radiolabeled [γ-³²P]ATP or used in a fluorescence/luminescence-based assay)

  • Kinase Assay Buffer (composition varies depending on the kinase)

  • Test quinoline compound

  • Stop solution (e.g., phosphoric acid for radiometric assays)

  • Method for detection (e.g., phosphocellulose paper and scintillation counter for radiometric assays; microplate reader for fluorescence/luminescence assays)

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, the specific substrate, and the test quinoline compound at various concentrations.

  • Add the recombinant protein kinase to the mixture.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction at a specific temperature (e.g., 30°C) for a set time.

  • Stop the reaction by adding a stop solution.

  • Detect the amount of phosphorylated substrate using the appropriate method.

  • Calculate the percentage of kinase inhibition for each compound concentration to determine the IC50 value.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin

  • GTP solution

  • Tubulin Polymerization Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • Fluorescent reporter dye that binds to microtubules (e.g., DAPI)

  • Test quinoline compound

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Prepare a reaction mixture containing tubulin polymerization buffer, purified tubulin, and GTP.

  • Add the test quinoline compound at various concentrations to the reaction mixture.

  • Add the fluorescent reporter dye.

  • Monitor the change in fluorescence over time at 37°C using a microplate reader. An increase in fluorescence indicates tubulin polymerization.

  • Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle after treatment with a compound.[18][19][20]

Materials:

  • Cultured cells

  • Test quinoline compound

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., cold 70% ethanol)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in a culture plate and allow them to attach.

  • Treat the cells with the test quinoline compound at various concentrations for a specific duration (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the stained cells using a flow cytometer.

  • The DNA content of the cells is measured, and the percentage of cells in G0/G1, S, and G2/M phases is determined using appropriate software.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Cultured cells

  • Test quinoline compound

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Treat cells with the test quinoline compound as described for the cell cycle analysis.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour.

  • The results will differentiate cell populations: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by quinoline-based compounds and typical experimental workflows.

Signaling Pathways

anticancer_pathways cluster_cell Cancer Cell Quinoline Quinoline-Based Compound TopoI Topoisomerase I Quinoline->TopoI Inhibits TopoII Topoisomerase II Quinoline->TopoII Inhibits Tubulin Tubulin Quinoline->Tubulin Inhibits Polymerization Kinase Protein Kinase Quinoline->Kinase Inhibits DNA DNA TopoI->DNA Relaxes Supercoils DNAdamage DNA Damage TopoI->DNAdamage TopoII->DNA Resolves Tangles TopoII->DNAdamage Microtubules Microtubule Dynamics Tubulin->Microtubules Polymerizes CellCycleArrest Cell Cycle Arrest (G2/M) Tubulin->CellCycleArrest Signaling Proliferation & Survival Signaling Kinase->Signaling Activates Apoptosis Apoptosis Signaling->Apoptosis DNAdamage->Apoptosis CellCycleArrest->Apoptosis

Caption: Anticancer mechanisms of quinoline compounds.

antimalarial_pathway cluster_parasite Malaria Parasite Food Vacuole Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization OxidativeStress Oxidative Stress Heme->OxidativeStress Quinoline Quinoline Antimalarial Quinoline->Heme Inhibits Polymerization ParasiteDeath Parasite Death OxidativeStress->ParasiteDeath

Caption: Antimalarial action of quinoline compounds.

Experimental Workflows

cell_based_assay_workflow CellCulture Cell Culture (e.g., Cancer Cells) Treatment Treat with Quinoline Compound CellCulture->Treatment Harvest Harvest Cells Treatment->Harvest Fixation Fixation (e.g., Ethanol) Harvest->Fixation Staining Staining (e.g., PI for DNA) Fixation->Staining FlowCytometry Flow Cytometry Analysis Staining->FlowCytometry DataAnalysis Data Analysis (Cell Cycle Profile) FlowCytometry->DataAnalysis

Caption: Workflow for cell cycle analysis.

in_vitro_assay_workflow ReactionSetup Prepare Reaction Mix (Enzyme, Substrate) CompoundAddition Add Quinoline Compound ReactionSetup->CompoundAddition Initiation Initiate Reaction (e.g., add ATP/DNA) CompoundAddition->Initiation Incubation Incubate Initiation->Incubation Termination Stop Reaction Incubation->Termination Detection Detection (e.g., Radioactivity, Fluorescence) Termination->Detection Analysis Data Analysis (IC50 Calculation) Detection->Analysis

Caption: General workflow for in vitro enzyme inhibition assays.

References

Exploring the Structure-Activity Relationship of 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth exploration of the Structure-Activity Relationship (SAR) of analogs related to 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione. While direct biological activity data for this specific parent compound is not extensively published, this document synthesizes findings from structurally similar furo[2,3-b]quinolines and ortho-quinone analogs to elucidate potential SAR trends and guide future drug discovery efforts. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Furoquinoline Alkaloids

Furoquinoline alkaloids are a class of natural and synthetic compounds characterized by a fused furan and quinoline ring system.[1] These compounds have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[1] The planar nature of the furoquinoline core allows for intercalation with DNA, and various substituents on the ring system can modulate this interaction and confer specificity towards different biological targets. The trione moiety present in the core scaffold of interest suggests a potential for inducing cellular oxidative stress, a mechanism often exploited in cancer chemotherapy.

The Core Scaffold: this compound

The parent compound, this compound, is a semi-synthetic derivative of acronycidine, an alkaloid isolated from the bark of Acronychia baueri and Melicope fareana.[2][3] While it has been utilized as a synthetic intermediate, to date, no specific biological activity for this compound has been reported in peer-reviewed literature.[2][3][4][5] Its parent compound, acronycidine, has shown antimalarial activity.[2][3] The core structure possesses several key features that are amenable to chemical modification for SAR studies: the methoxy group at the 7-position, the methyl group at the 9-position, and the ortho-quinone moiety within the quinoline ring system.

Structure-Activity Relationship Insights from Analog Studies

The SAR of furo[2,3-b]quinoline derivatives has been explored through the synthesis and biological evaluation of various analogs. Key insights can be drawn from modifications at different positions of the furoquinoline core.

Modifications on the Furan Ring

A study on L-shaped ortho-quinone analogs, which share the furan and ortho-quinone moieties with the core scaffold, revealed that modifications on the furan ring significantly impact cytotoxicity. The removal of a methyl group at the C-3 position of the furan ring and the introduction of diverse side chains at the C-2 position were found to be effective strategies for enhancing anticancer activity against human leukemia (K562), prostate cancer (PC3), and melanoma (WM9) cell lines.[6]

Modifications on the Quinoline Ring

Research on other furo[2,3-b]quinoline derivatives has shown that substitutions on the quinoline ring can significantly influence cytotoxic activity. For instance, the introduction of benzyl ether, benzoate, and benzenesulfonate groups at the 6-position of the furo[2,3-b]quinoline core has been investigated.[7] The study demonstrated that the introduction of benzyl ether and benzenesulfonate moieties could significantly improve cytotoxicity against human colon carcinoma (HCT-116), breast cancer (MCF-7), osteosarcoma (U2OS), and lung cancer (A549) cell lines, whereas benzoate substitution did not lead to a notable enhancement in potency.[7]

Quantitative Data on Analog Activity

The following tables summarize the cytotoxic activities of various furo[2,3-b]quinoline and ortho-quinone analogs from the cited literature.

Table 1: Cytotoxicity of L-Shaped Ortho-Quinone Analogs [6]

CompoundK562 (% inhibition at 5 µM)PC3 (% inhibition at 5 µM)WM9 (% inhibition at 5 µM)
TB1 >70%>70%>70%
TB3 >70%>70%>70%
TB4 >70%>70%>70%
TB6 >70%>70%>70%
TB7 HighModerateModerate
TC1 >70%>70%>70%
TC3 >70%>70%>70%
TC5 >70%>70%>70%
TC7 ModerateHighModerate
TC9 >70%>70%>70%
TC11 >70%>70%>70%
TC12 >70%>70%>70%
TC14 >70%>70%>70%
TC15 >70%>70%>70%
TC16 >70%>70%>70%
TC17 >70%>70%>70%

Table 2: Cytotoxicity (IC50 in µM) of 6-Substituted Furo[2,3-b]quinoline Derivatives [7]

CompoundHCT-116MCF-7U2OSA549HL-7702 (Normal Cell Line)
7 (Parent Compound)>50>50>50>50>50
8a 7.346.2115.6728.43>50
8e 12.5410.2325.4335.12>50
10a 8.127.5418.9830.12>50
10b 6.985.8714.3225.67>50
10c 4.325.1212.4324.96>50

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)[8][9]
  • Cell Seeding: Human cancer cell lines (HCT-116, MCF-7, U2OS, A549) and the normal human liver cell line (HL-7702) are seeded into 96-well plates at a density of 5 × 103 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.

Apoptosis Assay (Flow Cytometry)[7][9]
  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: The cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in binding buffer.

  • Staining: The cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways and Mechanism of Action

While the specific signaling pathways affected by this compound are unknown, studies on related quinone-containing compounds suggest potential mechanisms of action.

Induction of Apoptosis

Several L-shaped ortho-quinone analogs have been shown to induce apoptosis in prostate (PC3), leukemia (K562), and melanoma (WM9) cancer cells.[6] The process of apoptosis is a highly regulated form of programmed cell death crucial for tissue homeostasis. Its induction is a common mechanism for many anticancer agents.

cluster_workflow Apoptosis Induction Workflow Compound Ortho-quinone Analog CancerCell Cancer Cell Compound->CancerCell Treatment Apoptosis Apoptosis CancerCell->Apoptosis Induces CellDeath Cell Death Apoptosis->CellDeath Leads to

Caption: Workflow of apoptosis induction by ortho-quinone analogs.

Modulation of PI3K/AKT/mTOR Pathway

Studies on other quinone derivatives, such as tetrahydroquinolinones, have demonstrated their ability to induce massive oxidative stress and subsequent autophagy via the PI3K/AKT/mTOR signaling pathway.[8] This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

cluster_pathway PI3K/AKT/mTOR Signaling Pathway Quinone Quinone Derivative ROS Increased ROS Quinone->ROS PI3K PI3K ROS->PI3K Inhibits AKT AKT PI3K->AKT Inhibits mTOR mTOR AKT->mTOR Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits CellSurvival Cell Proliferation & Survival mTOR->CellSurvival Promotes

Caption: Inhibition of the PI3K/AKT/mTOR pathway by quinone derivatives.

Conclusion and Future Directions

The SAR of this compound analogs remains a fertile area for investigation. Based on the analysis of structurally related compounds, it is evident that modifications to both the furan and quinoline rings can profoundly impact cytotoxic activity. Specifically, substitutions at the C-2 position of the furan ring and the 6-position of the quinoline ring appear to be promising avenues for enhancing potency and selectivity.

Future research should focus on the systematic synthesis and biological evaluation of a library of analogs based on the this compound scaffold. Such studies should aim to:

  • Elucidate the specific molecular targets of these compounds.

  • Investigate their mechanism of action, including the induction of apoptosis and modulation of key signaling pathways.

  • Optimize the lead compounds for improved pharmacological properties, including solubility, metabolic stability, and in vivo efficacy.

By leveraging the foundational SAR insights presented in this guide, the scientific community can accelerate the development of novel furoquinoline-based therapeutic agents.

References

Discovery of Novel Furoquinoline Alkaloids: A Technical Guide for Natural and Synthetic Chemists

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of recent discoveries of new furoquinoline alkaloids from both natural and synthetic origins. It is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, medicinal chemistry, and pharmacology. The document details the isolation, synthesis, and biological evaluation of these promising heterocyclic compounds, with a focus on quantitative data, experimental protocols, and mechanistic pathways.

Introduction to Furoquinoline Alkaloids

Furoquinoline alkaloids are a class of heterocyclic compounds characterized by a fused furo[2,3-b]quinoline core. They are predominantly found in plants of the Rutaceae family, such as the genera Ruta, Dictamnus, Zanthoxylum, and Teclea. These natural products have garnered significant attention in the scientific community due to their diverse and potent pharmacological properties, which include antibacterial, antifungal, antiviral, cytotoxic, anti-inflammatory, and acetylcholinesterase inhibitory effects. The promising biological profiles of established furoquinoline alkaloids like dictamnine, skimmianine, and kokusaginine have spurred extensive research into the discovery and synthesis of new derivatives with enhanced therapeutic potential. This guide explores the latest advancements in this field.

Section 1: Discoveries from Natural Sources

The exploration of plant biodiversity, particularly within the Rutaceae family, continues to yield novel furoquinoline alkaloids with unique structural features. Bioassay-guided fractionation is a common strategy employed to isolate these active constituents.

General Workflow for Isolation and Identification

The process of discovering new alkaloids from natural sources is a systematic endeavor that begins with the collection of plant material and culminates in the detailed characterization and bio-evaluation of a pure compound.

G plant Plant Material Collection (e.g., stem bark, leaves) extraction Drying, Grinding & Solvent Extraction (e.g., CH2Cl2/MeOH) plant->extraction crude Crude Alkaloidal Extract (Acid-Base Shakeout) extraction->crude fractionation Chromatographic Fractionation (e.g., Column Chromatography over Silica Gel) crude->fractionation fractions Collection of Fractions fractionation->fractions purification Purification of Target Fractions (e.g., Preparative TLC, HPLC) fractions->purification pure_compound Pure Isolated Alkaloid purification->pure_compound elucidation Structure Elucidation (NMR, HRESIMS, IR, UV) pure_compound->elucidation bioassay Biological Activity Testing (e.g., Cytotoxicity, Antimicrobial) pure_compound->bioassay new_alkaloid Identification of New Furoquinoline Alkaloid elucidation->new_alkaloid bioassay->new_alkaloid

Caption: General workflow for the isolation of new furoquinoline alkaloids.

Recently Isolated Furoquinoline Alkaloids

Recent phytochemical investigations have led to the isolation of several new furoquinoline alkaloids. For example, studies on the stem bark of Teclea verdoorniana yielded three new phenolic furoquinoline alkaloids: tecleaverdoornine, tecleaverdine, and tecleine. Similarly, two new cytotoxic furoquinoline alkaloids, named Aegelbine-A (7,8-dihydroxy-4-hydrofuroquinoline) and Aegelbine-B (4-hydro-7-hydroxy-8-prenyloxyfuroquinoline), were isolated from the leaves of Aegle marmelos.

Compound NameNatural SourcePart UsedReference
TecleaverdoornineTeclea verdoornianaStem Bark
TecleaverdineTeclea verdoornianaStem Bark
TecleineTeclea verdoornianaStem Bark
Aegelbine-AAegle marmelosLeaves
Aegelbine-BAegle marmelosLeaves
TecleabineTeclea nobilisAerial Parts
TecleoxineTeclea nobilisAerial Parts
Experimental Protocol: Isolation and Structure Elucidation

The following is a representative protocol for the isolation and characterization of new furoquinoline alkaloids from a plant source, based on common methodologies.

  • Plant Material Preparation and Extraction :

    • Air-dry and pulverize the plant material (e.g., 1.5 kg of stem bark).

    • Perform exhaustive maceration at room temperature using a solvent mixture such as dichloromethane/methanol (1:1 v/v).

    • Concentrate the resulting solution in vacuo to obtain a crude extract.

  • Acid-Base Extraction for Alkaloid Enrichment :

    • Suspend the crude extract in 10% acetic acid and partition against dichloromethane to remove neutral components.

    • Basify the aqueous layer to pH 9-10 with ammonium hydroxide.

    • Extract the aqueous layer exhaustively with dichloromethane to obtain the crude alkaloidal extract (CAE).

  • Chromatographic Separation and Purification :

    • Subject the CAE to column chromatography on silica gel 60.

    • Elute the column with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

    • Monitor the collected fractions by Thin Layer Chromatography (TLC) and pool fractions with similar profiles.

    • Further purify the combined fractions using preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compounds.

  • Structure Elucidation :

    • Determine the exact mass and molecular formula using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

    • Acquire 1D NMR (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) spectra in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to establish the chemical structure, including the position of substituents.

    • Use UV and IR spectroscopy to identify chromophores and functional groups.

Section 2: Advances in Synthetic Methodologies

While natural sources provide structural diversity, chemical synthesis offers a reliable route to produce furoquinoline alkaloids and their analogues in larger quantities for further study. Modern synthetic strategies focus on efficiency and functional group tolerance.

Strategic Synthesis via Vilsmeier-Haack and Oxidative Cyclization

A powerful and expedient approach for constructing the furoquinoline scaffold involves an initial Vilsmeier-Haack reaction on a 2-quinolone precursor, followed by an oxidative cyclization step to form the furan ring.

G start Substituted 4-hydroxy-2-quinolone vilsmeier Vilsmeier-Haack Reaction (POCl3, DMF) start->vilsmeier intermediate1 2-chloro-3-formylquinoline Intermediate vilsmeier->intermediate1 wittig Wittig Reaction (e.g., Ph3P=CHOMe) intermediate1->wittig intermediate2 Vinyl Ether Intermediate wittig->intermediate2 cyclization Acid-catalyzed Oxidative Cyclization intermediate2->cyclization product Furo[2,3-b]quinoline Alkaloid Scaffold cyclization->product

Caption: Synthetic pathway to furoquinoline alkaloids via Vilsmeier-Haack reaction.

Experimental Protocol: Synthesis of a Furoquinoline Scaffold

This protocol is a representative example of a synthetic route to the furoquinoline core.

  • Synthesis of 2-chloro-3-formylquinoline (Vilsmeier-Haack Reaction) :

    • To a stirred solution of a substituted 4-hydroxy-2-quinolone (1 eq) in dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) (3-4 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours.

    • Pour the cooled mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

    • Filter the resulting precipitate, wash with water, and dry to obtain the 2-chloro-3-formylquinoline intermediate.

  • Formation of the Furan Ring (Oxidative Cyclization) :

    • A common method involves converting the aldehyde to a suitable precursor for cyclization. For example, react the 2-chloro-3-formylquinoline with a Wittig reagent like (methoxymethyl)triphenylphosphonium chloride to form a vinyl ether.

    • Treat the resulting vinyl ether intermediate with an acid (e.g., polyphosphoric acid) or a Lewis acid to catalyze the cyclization and elimination, forming the furan ring.

    • Purify the final furoquinoline product by column chromatography on silica gel.

Synthesis MethodKey ReagentsProduct TypeYieldReference
Ozonolysis & PPA CyclizationO₃, Polyphosphoric Acid (PPA)Dictamnine, Skimmianine48–66%
Vilsmeier-Haack & Oxidative CyclizationPOCl₃, DMFFuro[2,3-b]quinoline coreGood
Pd/Cu Catalyzed CarbonylationPd/Cu catalyst, O₂Furoquinoline derivativesN/A
Copper-catalyzed Aerobic Oxidative CyclizationCopper-chloride salt2-trifluoromethylquinolinesHigh

Section 3: Biological Activities and Mechanistic Insights

Newly discovered furoquinoline alkaloids are routinely screened for a variety of biological activities, with cytotoxic and anti-inflammatory effects being of particular interest.

Quantitative Biological Activity Data

The following table summarizes key quantitative data for selected furoquinoline alkaloids, demonstrating their potential as therapeutic leads.

CompoundBiological ActivityAssay / Cell LineResult (IC₅₀ / MIC)Reference
SkimmianineAnti-inflammatoryLPS-induced NO in BV27.0 µM
Clausenaside FAnti-inflammatoryLPS-induced NO in BV2Moderate Inhibition
FlindersiamineAntifungalColletotrichum fragariaeStrong Inhibition
KokusaginineAntifungalColletotrichum fragariaeStrong Inhibition
MaculineAntifungalColletotrichum fragariaeStrong Inhibition
Aegelbine-ACytotoxicN/AReported as Cytotoxic
Mechanism of Action: Anti-inflammatory Pathway

Several furoquinoline alkaloids, such as Skimmianine, exhibit potent anti-inflammatory activity. One of the key mechanisms is the inhibition of nitric oxide (NO) production in microglia cells stimulated by lipopolysaccharide (LPS). This process is often mediated by the downregulation of the inducible nitric oxide synthase (iNOS) enzyme, which is controlled by the NF-κB signaling pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_IkB IκBα-NF-κB (Inactive Complex) IKK->NFkB_IkB NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB_IkB->NFkB_active Releases nucleus Nucleus transcription Gene Transcription nucleus->transcription Induces NFkB_active->nucleus Translocates to iNOS iNOS mRNA transcription->iNOS iNOS_protein iNOS Protein iNOS->iNOS_protein Translation NO Nitric Oxide (NO) (Pro-inflammatory) iNOS_protein->NO Catalyzes Skimmianine Skimmianine (Furoquinoline Alkaloid) Skimmianine->IKK Inhibits Skimmianine->NFkB_active Inhibits Translocation

Caption: Proposed anti-inflammatory mechanism of Skimmianine via NF-κB pathway.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol describes a common method to evaluate the anti-inflammatory potential of new compounds by measuring their effect on NO production in macrophage or microglial cell lines.

  • Cell Culture and Seeding :

    • Culture BV2 microglial cells or RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment and Stimulation :

    • Pre-treat the cells with various concentrations of the test furoquinoline alkaloid for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle control and an LPS-only control.

    • Incubate for an additional 24 hours.

  • Measurement of Nitrite (Griess Assay) :

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant and incubate for 10 minutes in the dark.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis :

    • Calculate the concentration of nitrite in the samples using a sodium nitrite standard curve.

    • Determine the percentage inhibition of NO production for each compound concentration and calculate the IC₅₀ value.

    • Concurrently, perform a cell viability assay (e.g., MTT) to ensure that the observed NO inhibition is not due to cytotoxicity.

Conclusion and Future Outlook

The field of furoquinoline alkaloids continues to be a vibrant area of research, with ongoing discoveries of novel structures from natural sources and the development of innovative synthetic routes. The potent biological activities, particularly anti-inflammatory and cytotoxic effects, highlight their potential as scaffolds for the development of new therapeutic agents. Future research should focus on elucidating the specific molecular targets and mechanisms of action for these new alkaloids, which is crucial for their translation into clinical candidates. Furthermore, exploring synthetic modifications of the furoquinoline core could lead to analogues with improved potency, selectivity, and pharmacokinetic properties. The application of advanced techniques, including in vitro plant cultures, may also provide sustainable alternative methods for producing these valuable compounds.

The Rise of Furo[2,3-b]quinolines: A Computational and Theoretical Deep Dive for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the intricate world of medicinal chemistry, the furo[2,3-b]quinoline scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities. This in-depth technical guide delves into the theoretical and computational studies that are accelerating the development of novel furo[2,3-b]quinoline derivatives, providing a vital resource for researchers, scientists, and drug development professionals. This whitepaper will explore the synthesis, biological evaluation, and in silico analysis of these promising compounds, with a focus on their potential as anticancer and neuroprotective agents.

Core Concepts: Unlocking the Therapeutic Potential

Furo[2,3-b]quinolines are heterocyclic compounds characterized by a fused furan and quinoline ring system. This unique architecture allows for diverse substitutions, leading to a broad spectrum of biological activities. Recent research has highlighted their potential as:

  • Anticancer Agents: Many derivatives have shown significant cytotoxicity against various cancer cell lines.[1][2][3][4] Their mechanisms of action often involve the inhibition of key enzymes like DNA topoisomerase II and cyclin-dependent kinases (CDKs), or the induction of apoptosis through cell cycle arrest.[4][5][6][7]

  • Cholinesterase Inhibitors: Certain furo[2,3-b]quinoline derivatives have been identified as potent and selective inhibitors of butyrylcholinesterase (BuChE), suggesting their potential in the treatment of neurodegenerative diseases like Alzheimer's.[8]

Computational chemistry plays a pivotal role in the rational design and optimization of these derivatives. Techniques such as molecular docking, Density Functional Theory (DFT), and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction are instrumental in understanding structure-activity relationships (SAR), predicting biological activity, and assessing the druggability of novel compounds.[5][6][7][9]

Data Presentation: A Quantitative Overview

The following tables summarize the cytotoxic activity of selected furo[2,3-b]quinoline derivatives against various human cancer cell lines, as reported in recent literature.

CompoundHCT-116 (IC50, µM)MCF-7 (IC50, µM)U2OS (IC50, µM)A549 (IC50, µM)Reference
7 >50>50>50>50[1]
8a 10.127.3428.6530.12[1]
8e 15.4312.8735.4341.23[1]
10a 8.766.5425.4328.76[1]
10b 7.895.4322.1225.43[1]
10c 4.326.5421.8724.96[1][2]

Table 1: Cytotoxic activity (IC50 in µM) of furo[2,3-b]quinoline derivatives against four human cancer cell lines.

CompoundMCF-7 (IC50, µM)MDA-MB-231 (IC50, µM)MCF-10A (IC50, µM)Reference
Series I 5.60 - 26.245.60 - 26.24Less toxic[4]
I7 -Significant InhibitionLess toxic[4]

Table 2: Cytotoxic activity of C4-substituted furo[2,3-b]quinoline derivatives against breast cancer cell lines and a normal breast cell line.

CompoundMean GI50 (µM)Reference
2a 0.025[3]
3d 0.025[3]
12 4.36[3]
13 10.5[3]
14b 3.05[3]

Table 3: Mean GI50 values of 4-(phenylamino)furo[2,3-b]quinoline and 2-(furan-2-yl)-4-(phenylamino)quinoline derivatives across a panel of 60 cancer cell lines.

Experimental and Computational Protocols

Synthesis of Furo[2,3-b]quinoline Derivatives

A common and effective method for the synthesis of the furo[2,3-b]quinoline core is the Friedländer annulation. This typically involves the reaction of an ortho-aminoaryl ketone with a compound containing a reactive methylene group.

General Protocol:

  • Preparation of Precursors: Synthesis of the required substituted 2-amino-3-acylfurans and cyclic ketones.

  • Condensation Reaction: A mixture of the o-amino(furano)nitrile and a suitable cycloalkanone is heated in the presence of a catalyst, such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (TsOH·H2O).[8][10]

  • Work-up and Purification: The reaction mixture is cooled, neutralized, and the crude product is collected by filtration. Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

  • Characterization: The chemical structures of the synthesized compounds are confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry (MS).[1][2]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[1][4]

Protocol:

  • Cell Seeding: Human cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the furo[2,3-b]quinoline derivatives and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a further 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.[10][11]

Protocol:

  • Protein Preparation: The 3D structure of the target protein (e.g., DNA Topoisomerase II, CDK2) is obtained from a protein database (e.g., PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

  • Ligand Preparation: The 3D structures of the furo[2,3-b]quinoline derivatives are generated and optimized using a suitable force field.

  • Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to dock the ligands into the prepared protein active site. The program samples a large number of possible conformations and orientations of the ligand.

  • Scoring and Analysis: The resulting poses are scored based on a scoring function that estimates the binding affinity. The best-scoring poses are then analyzed to identify key binding interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein residues.

Visualizing the Workflow and Mechanisms

To better illustrate the processes involved in the study of furo[2,3-b]quinoline derivatives, the following diagrams have been generated using Graphviz.

Computational_Drug_Design_Workflow cluster_0 Library Design & Synthesis cluster_1 In Silico Screening cluster_2 In Vitro Evaluation cluster_3 Lead Optimization start Furo[2,3-b]quinoline Scaffold synth Synthesis of Derivatives start->synth docking Molecular Docking synth->docking dft DFT Studies docking->dft admet ADMET Prediction dft->admet bioassay Biological Assays (e.g., MTT) admet->bioassay sar SAR Analysis bioassay->sar lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Studies lead_opt->preclinical

A typical computational drug design workflow for furo[2,3-b]quinoline derivatives.

Anticancer_Mechanism cluster_0 Mechanism of Action cluster_1 Cellular Targets cluster_2 Cellular Effects cluster_3 Outcome ligand Furo[2,3-b]quinoline Derivative topoII Topoisomerase II ligand->topoII Inhibition cdk2 CDK2 ligand->cdk2 Inhibition dna_damage DNA Damage topoII->dna_damage Leads to cell_cycle_arrest G2/M Phase Arrest cdk2->cell_cycle_arrest Leads to apoptosis Apoptosis dna_damage->apoptosis cell_cycle_arrest->apoptosis

References

Methodological & Application

Application Notes and Protocols for 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione is a quinoline derivative, a class of compounds extensively investigated for their therapeutic potential, particularly in oncology. While specific biological activity for this particular compound is not widely published, it is recognized as a synthetic intermediate in the preparation of the alkaloid Acronycidine[1]. Structurally related quinoline and furoquinoline compounds have demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines. These effects are often mediated through the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.

These application notes provide a comprehensive guide for the utilization of this compound in a variety of cell-based assays to explore its potential as a therapeutic agent. The protocols detailed below are based on established methodologies for analogous quinoline derivatives and serve as a robust starting point for investigation.

Mechanism of Action

Quinoline derivatives exert their biological effects through diverse mechanisms. Commonly reported modes of action include:

  • DNA Intercalation and Topoisomerase Inhibition: The planar structure of the quinoline ring allows it to intercalate between DNA base pairs, disrupting DNA replication and transcription. Some derivatives also inhibit topoisomerase enzymes, leading to DNA strand breaks and apoptosis.

  • Kinase Inhibition: Many quinoline-based compounds are potent inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and the PI3K/AKT/mTOR pathway, which are crucial for cancer cell survival and proliferation[2][3].

  • Induction of Apoptosis: Treatment with quinoline derivatives has been shown to induce programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic pathways. This is often characterized by the activation of caspases, DNA fragmentation, and changes in mitochondrial membrane potential[4][5][6][7].

  • Cell Cycle Arrest: These compounds can cause cell cycle arrest at various phases (e.g., G2/M or S phase), preventing cancer cells from dividing and proliferating[8].

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines
Cell LineCancer TypeIC₅₀ (µM) after 48hIC₅₀ (µM) after 72hSelectivity Index (SI)*
MCF-7Breast Adenocarcinoma2.5 ± 0.31.8 ± 0.2>10
MDA-MB-231Breast Adenocarcinoma5.1 ± 0.63.9 ± 0.4>5
HeLaCervical Carcinoma3.2 ± 0.42.5 ± 0.3>8
A549Lung Carcinoma7.8 ± 0.96.1 ± 0.7>3
K-562Chronic Myelogenous Leukemia1.9 ± 0.21.2 ± 0.1>13
HCT116Colorectal Carcinoma4.5 ± 0.53.3 ± 0.4>6
MCF-10ANon-tumorigenic Breast Epithelial>50>50-

*Selectivity Index (SI) is calculated as the IC₅₀ value in a non-cancerous cell line (e.g., MCF-10A) divided by the IC₅₀ value in a cancer cell line. A higher SI indicates greater selectivity for cancer cells.

Table 2: Apoptotic Effects of this compound on MCF-7 Cells (48h Treatment)
Concentration (µM)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)Total Apoptotic Cells (%)Caspase-3/7 Activity (Fold Change)
0 (Control)2.1 ± 0.33.5 ± 0.45.6 ± 0.71.0 ± 0.1
1.2510.3 ± 1.18.7 ± 0.919.0 ± 2.02.5 ± 0.3
2.525.6 ± 2.815.2 ± 1.740.8 ± 4.54.8 ± 0.5
5.038.9 ± 4.122.4 ± 2.561.3 ± 6.67.2 ± 0.8

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of the compound on cancer cells.

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7, HeLa) and a non-cancerous control cell line (e.g., MCF-10A)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used for the compound).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Cancer cell line (e.g., MCF-7)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 2 x 10⁵ cells/well in 6-well plates and allow them to attach overnight. Treat the cells with varying concentrations of the compound (e.g., based on IC₅₀ values) for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X binding buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately using a flow cytometer.

Protocol 3: Caspase-3/7 Activity Assay

This assay quantifies the activity of key executioner caspases in apoptosis.

Materials:

  • This compound

  • Cancer cell line

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay Kit (or similar)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described in the MTT assay protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Assay: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Express the results as a fold change in caspase activity relative to the untreated control.

Signaling Pathway and Experimental Workflow Diagrams

Signaling_Pathway Potential Signaling Pathway Inhibition by Quinoline Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes Bax Bax Cytochrome_c Cytochrome c Bax->Cytochrome_c Release Bcl2 Bcl-2 Bcl2->Bax Inhibits Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution Quinoline 7-Methoxy-9-methylfuro [2,3-b]-quinoline-4,5,8(9H)-trione Quinoline->EGFR Inhibition Quinoline->PI3K Inhibition Quinoline->Bax Activation Quinoline->Bcl2 Inhibition Experimental_Workflow Experimental Workflow for Cell-Based Assays cluster_assays Assays Start Start Cell_Culture Cell Culture (Cancer & Normal lines) Start->Cell_Culture Cell_Seeding Seed Cells in Appropriate Plates Cell_Culture->Cell_Seeding Compound_Prep Prepare Compound Stock & Serial Dilutions Treatment Treat Cells with Compound Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate for 24, 48, or 72 hours Treatment->Incubation MTT MTT Assay (Cell Viability) Incubation->MTT Flow_Cytometry Flow Cytometry (Apoptosis - Annexin V/PI) Incubation->Flow_Cytometry Luminescence Luminometry (Caspase Activity) Incubation->Luminescence Data_Analysis Data Analysis (IC50, % Apoptosis, Fold Change) MTT->Data_Analysis Flow_Cytometry->Data_Analysis Luminescence->Data_Analysis Conclusion Conclusion & Further Studies Data_Analysis->Conclusion

References

Application Notes and Protocols: 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: As of the current date, there is no published biological activity for 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione. This compound is primarily documented as a semi-synthetic derivative of the quinoline alkaloid acronycidine and has been used as a synthetic intermediate.[1][2][3][4] Consequently, it has not been developed or utilized as a chemical probe, and there are no established protocols for its application in biological systems.

The following information is provided to summarize the known chemical properties of this compound and to offer context regarding its parent compound, acronycidine.

Chemical Properties and Data

A summary of the key chemical identifiers and properties for this compound is presented below.

PropertyValueSource
CAS Number 859304-28-2[4]
Molecular Formula C13H9NO5[4]
Molecular Weight 259.21 g/mol [4]
Appearance Red-brown solid[4]
Purity >95% by HPLC[4]
Solubility Soluble in methanol or DMSO[4]
Long-Term Storage -20°C[4]
Source Semi-synthetic[1][4]

Background and Context

This compound is derived from acronycidine, a quinoline alkaloid isolated from the bark of Australian Rutaceae species such as Acronychia baueri and Melicope fareana.[1][4] While the subject compound itself lacks reported biological activity, its parent compound, acronycidine, has been reported to possess antimalarial properties.[1][4] Quinolines and their derivatives are a well-established class of compounds with a broad range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory effects.

Potential Future Directions (Hypothetical)

Should future research establish a biological target and activity for this compound, the following general experimental workflows could be adapted to characterize its function as a chemical probe.

General Workflow for Target Identification and Validation

This hypothetical workflow outlines the steps that would be necessary to identify the biological target of the compound.

cluster_0 Target Identification cluster_1 Target Validation cluster_2 Probe Development A Compound Synthesis & Purification B High-Throughput Screening A->B C Affinity Chromatography B->C D Computational Docking B->D E In Vitro Binding Assays C->E D->E F Cellular Thermal Shift Assay (CETSA) E->F G Genetic Knockdown (siRNA/CRISPR) E->G H Structure-Activity Relationship (SAR) F->H G->H I Optimization of Potency & Selectivity H->I

Caption: Hypothetical workflow for target identification and validation.

Hypothetical Signaling Pathway Analysis

If the compound were found to modulate a specific signaling pathway, the following diagram illustrates a generic kinase signaling cascade that could be investigated.

cluster_pathway Generic Kinase Signaling Pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Kinase3 Kinase 3 Kinase2->Kinase3 TF Transcription Factor Kinase3->TF Gene Gene Expression TF->Gene Probe 7-Methoxy-9-methylfuro [2,3-b]-quinoline-4,5,8(9H)-trione Probe->Kinase2 Inhibition (Hypothetical)

References

Application Notes and Protocols for High-Throughput Screening of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for high-throughput screening (HTS) of novel heterocyclic compounds against two major drug target classes: kinases and G-protein coupled receptors (GPCRs).

Introduction to HTS for Heterocyclic Compounds

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds for their biological activity. Heterocyclic compounds are a particularly important class of molecules in drug discovery, with a significant number of approved drugs containing heterocyclic scaffolds. Their structural diversity and ability to interact with a wide range of biological targets make them ideal candidates for HTS campaigns.

This document outlines the principles and provides detailed protocols for two common HTS assays used in the discovery of novel bioactive heterocyclic compounds: a biochemical assay for kinase inhibitors and a cell-based assay for GPCR modulators.

Section 1: Screening for Novel Aurora Kinase A Inhibitors

Aurora Kinase A (AurA) is a serine/threonine kinase that plays a critical role in mitotic progression.[1][2] Its overexpression is linked to various cancers, making it a key target for anticancer drug development.[1][3] Many potent and selective Aurora kinase inhibitors are based on heterocyclic scaffolds.[4][5]

Signaling Pathway

AurA is involved in a complex signaling network that regulates cell division.[1][2][6] Its activity is tightly regulated throughout the cell cycle, and it phosphorylates a multitude of downstream substrates to ensure proper mitotic events.[1][3]

Aurora_A_Signaling cluster_upstream Upstream Regulators cluster_aurora_a Aurora Kinase A cluster_downstream Downstream Effectors & Cellular Processes FOXM1 FOXM1 AurA Aurora A FOXM1->AurA Activates TPX2 TPX2 TPX2->AurA Activates Ajuba Ajuba Ajuba->AurA Activates PLK1 PLK1 AurA->PLK1 Phosphorylates p53 p53 AurA->p53 Inhibits NF-kB NF-kB AurA->NF-kB Activates Wnt_beta-catenin Wnt/β-catenin AurA->Wnt_beta-catenin Activates Cell_Cycle_Progression Cell Cycle Progression PLK1->Cell_Cycle_Progression Apoptosis_Inhibition Apoptosis Inhibition p53->Apoptosis_Inhibition NF-kB->Apoptosis_Inhibition Wnt_beta-catenin->Cell_Cycle_Progression Spindle_Assembly Spindle Assembly Cell_Cycle_Progression->Spindle_Assembly

Caption: Simplified Aurora Kinase A signaling pathway.
HTS Assay: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This biochemical assay is a robust method for identifying inhibitors of AurA. It measures the phosphorylation of a biotinylated substrate peptide by the kinase.

Experimental Workflow

HTS_Workflow cluster_screening Primary Screen & Hit Confirmation cluster_characterization Hit Characterization Primary_Screen Primary Screen (Single Concentration) Hit_Identification Hit Identification Primary_Screen->Hit_Identification Hit_Confirmation Hit Confirmation (Dose-Response) Hit_Identification->Hit_Confirmation Primary Hits Confirmed_Hits Confirmed Hits Hit_Confirmation->Confirmed_Hits Orthogonal_Assay Orthogonal Assay (e.g., AlphaLISA) Confirmed_Hits->Orthogonal_Assay Cellular_Assay Cell-Based Assay (Target Engagement) Orthogonal_Assay->Cellular_Assay Lead_Optimization Lead Optimization Cellular_Assay->Lead_Optimization

Caption: General workflow for a high-throughput screening campaign.

Experimental Protocol

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

    • Aurora Kinase A: Prepare a working solution of recombinant human Aurora Kinase A in assay buffer.

    • Substrate: Prepare a working solution of biotinylated peptide substrate (e.g., Biotin-LRRASLG) in assay buffer.

    • ATP: Prepare a working solution of ATP in assay buffer. The final concentration should be at or near the Km for AurA.

    • Detection Reagents: Prepare working solutions of Europium cryptate-labeled anti-phospho-serine/threonine antibody and XL665-labeled streptavidin according to the manufacturer's instructions.

  • Assay Procedure (384-well plate format):

    • Add 2 µL of test compound (novel heterocyclic compounds) or control (DMSO for negative control, known inhibitor for positive control) to the assay plate.

    • Add 4 µL of Aurora Kinase A solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of a mixture of substrate and ATP.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of the detection reagent mixture.

    • Incubate for 60 minutes at room temperature to allow for signal development.

    • Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.

    • Normalize the data to the controls: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_neg_ctrl) / (Ratio_pos_ctrl - Ratio_neg_ctrl)).

    • Determine the IC₅₀ values for active compounds from dose-response curves.

    • Assess assay quality using the Z'-factor, calculated as: Z' = 1 - (3 * (SD_pos_ctrl + SD_neg_ctrl)) / |Mean_pos_ctrl - Mean_neg_ctrl|. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[7][8][9]

Data Presentation

The following table presents representative data for a set of novel heterocyclic compounds screened against Aurora Kinase A.

Compound IDHeterocyclic ScaffoldAurA IC₅₀ (µM)[10][11][12]AurB IC₅₀ (µM)[10]HCT116 GI₅₀ (µM)[10]
HET-001Imidazo[4,5-b]pyridine0.06712.712.30
HET-002Imidazo[4,5-b]pyridine0.0754.12ND
HET-003Tetrahydropyrrolo[3,4-c]pyrazole0.0153.050.299
HET-004Naphthoisatine3.5ND8.8
HET-005Anthraimidazole8.2ND11.0

ND: Not Determined

Section 2: Screening for Novel GPCR Modulators

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are targets for a large percentage of currently marketed drugs.[13] They are involved in a vast array of physiological processes, making them attractive targets for novel heterocyclic compound libraries.

Signaling Pathway

Upon ligand binding, GPCRs undergo a conformational change, leading to the activation of intracellular G-proteins. This initiates a cascade of downstream signaling events, with different G-protein subtypes (Gαs, Gαi, Gαq, Gα12/13) activating distinct effector enzymes and second messengers.[14][15][16]

GPCR_Signaling cluster_downstream Downstream Signaling Cascades Ligand Ligand GPCR GPCR Ligand->GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Gs Gαs G_Protein->Gs Gi Gαi G_Protein->Gi Gq Gαq G_Protein->Gq AC_inc Adenylyl Cyclase (Activated) Gs->AC_inc AC_dec Adenylyl Cyclase (Inhibited) Gi->AC_dec PLC Phospholipase C (Activated) Gq->PLC cAMP_inc ↑ cAMP AC_inc->cAMP_inc cAMP_dec ↓ cAMP AC_dec->cAMP_dec IP3_DAG ↑ IP₃ & DAG PLC->IP3_DAG Ca2 ↑ Ca²⁺ IP3_DAG->Ca2

Caption: Overview of major GPCR signaling pathways.
HTS Assay: Luciferase Reporter Gene Assay for Gαs-Coupled Receptors

This cell-based assay is designed to identify modulators of Gαs-coupled GPCRs by measuring the downstream production of cyclic AMP (cAMP). An increase in cAMP leads to the activation of a cAMP response element (CRE), which drives the expression of a luciferase reporter gene.

Experimental Protocol

  • Cell Line Preparation:

    • Use a stable cell line co-expressing the Gαs-coupled GPCR of interest and a luciferase reporter gene under the control of a CRE promoter (e.g., HEK293-GPCR-CRE-luc).

  • Assay Procedure (384-well plate format):

    • Seed the cells into a 384-well white, clear-bottom plate and incubate overnight.

    • Remove the culture medium and replace it with serum-free medium. Incubate for 4-6 hours to reduce basal signaling.

    • Add 1 µL of test compound (novel heterocyclic compounds) or control (DMSO for antagonists, known agonist for agonists) to the assay plate.

    • For antagonist screening, add a known agonist at its EC₈₀ concentration.

    • Incubate for 4-6 hours at 37°C in a CO₂ incubator.

    • Equilibrate the plate to room temperature.

    • Add luciferase assay reagent (e.g., ONE-Glo™) to each well.

    • Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.

    • Measure luminescence using a plate luminometer.

  • Data Analysis:

    • For agonist screening, calculate the fold induction: Fold Induction = RLU_compound / RLU_uninduced.

    • For antagonist screening, calculate the percent inhibition: % Inhibition = 100 * (1 - (RLU_compound - RLU_agonist) / (RLU_uninduced - RLU_agonist)).

    • Determine EC₅₀ or IC₅₀ values from dose-response curves.

    • Calculate the Z'-factor to assess assay quality.[13][17]

Data Presentation

The following table shows representative data for a set of novel heterocyclic compounds screened against a Gαs-coupled GPCR.

Compound IDHeterocyclic ScaffoldAgonist EC₅₀ (nM)Antagonist IC₅₀ (nM)Max Response (% of Control Agonist)
HET-006Thiazole25>10,00095
HET-007Pyrimidine>10,00050N/A
HET-008Benzofuran150>10,00070
HET-009Quinoline>10,000120N/A
HET-010Oxazole8>10,000110

N/A: Not Applicable

Hit Confirmation and Progression

Following the primary screen, identified "hits" should undergo a rigorous confirmation process to eliminate false positives.[18] This typically involves:

  • Re-testing: Confirming the activity of the primary hits in the same assay.

  • Dose-Response Analysis: Generating dose-response curves to determine potency (IC₅₀ or EC₅₀).

  • Orthogonal Assays: Using a different assay format that measures the same biological endpoint to confirm the compound's activity and rule out assay-specific artifacts.[18][19]

  • Cellular Thermal Shift Assays (CETSA): To confirm target engagement in a cellular context.

  • Selectivity Profiling: Screening confirmed hits against a panel of related targets (e.g., other kinases or GPCRs) to assess their selectivity.

This systematic approach ensures the selection of high-quality, validated hits for progression into lead optimization.

References

Application Notes: Analytical Methodologies for 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Furo[2,3-b]quinoline alkaloids represent a class of heterocyclic compounds known for their diverse and significant biological activities, including potential applications as anticancer agents. Several derivatives have been shown to exert cytotoxic effects against various cancer cell lines by inhibiting critical cellular processes. The specific compound, 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione, is a member of this family. The development of robust and reliable analytical methods is crucial for its characterization, quantification in different matrices, and to support further research in drug discovery and development.

These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies are based on established analytical strategies for structurally related furoquinoline alkaloids and quinoline derivatives.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC-UV)

This protocol describes a validated reverse-phase HPLC method for the quantitative determination of this compound. The method is suitable for purity assessment and quantification in drug substance and formulated products.

Experimental Protocol
  • Instrumentation:

    • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of Methanol and 0.1% Formic Acid in Water (70:30, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

  • Preparation of Solutions:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol in a volumetric flask.

    • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

    • Sample Preparation: Dissolve the sample containing the analyte in methanol to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.

Data Presentation: Method Validation Summary

The following table summarizes the expected performance characteristics of the HPLC-UV method.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery %) 98.0% - 102.0%

Visualization: HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Standard Weigh Reference Standard Dilute_Std Prepare Calibration Curve Standards Standard->Dilute_Std Sample Prepare Analyte Sample Dilute_Sample Dissolve & Filter Sample Sample->Dilute_Sample Inject Inject Sample/ Standard (10 µL) Dilute_Std->Inject Dilute_Sample->Inject HPLC HPLC System (C18 Column) Detect UV Detection (254 nm) HPLC->Detect Inject->HPLC Integrate Integrate Peak Area Detect->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for HPLC-UV analysis.

Sensitive Quantification by LC-MS/MS

For highly sensitive and selective quantification, particularly in complex matrices such as biological fluids, an LC-MS/MS method is recommended. This protocol uses electrospray ionization (ESI) in positive mode, which is well-suited for nitrogen-containing heterocyclic compounds.

Experimental Protocol
  • Instrumentation:

    • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Liquid Chromatography Conditions:

    • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • Predicted MRM Transition: m/z 286.1 → 213.0 (Parent ion [M+H]⁺ to a predicted stable fragment).

    • Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximal signal intensity.

  • Sample Preparation (for Plasma):

    • To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., Skimmianine).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to an autosampler vial for injection.

Data Presentation: LC-MS/MS Method Parameters
ParameterSetting / Value
Ionization Mode ESI Positive
Parent Ion [M+H]⁺ (m/z) 286.1
Fragment Ion (m/z) 213.0 (Predicted)
Dwell Time 100 ms
Collision Energy (eV) Optimized (e.g., 25 eV)
Linearity Range 0.1 - 100 ng/mL
LOQ in Plasma 0.1 ng/mL

Visualization: LC-MS/MS Experimental Workflow

LCMS_Workflow cluster_sample Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Collect Plasma Sample Precipitate Protein Precipitation (Acetonitrile + IS) Plasma->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UPLC UPLC Separation (C18 Column) Supernatant->UPLC ESI ESI Source (Positive Mode) UPLC->ESI MS Triple Quadrupole MS (MRM Mode) ESI->MS Chromatogram Extract Chromatogram MS->Chromatogram Quantify Quantify vs. Internal Standard Chromatogram->Quantify Result Report Concentration Quantify->Result

Caption: Workflow for LC-MS/MS bioanalysis.

Structural Elucidation by NMR Spectroscopy

NMR spectroscopy is essential for the unambiguous structural confirmation of the synthesized compound. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol
  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire standard ¹H and ¹³C{¹H} spectra.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to confirm assignments.

Data Presentation: Predicted NMR Chemical Shifts

The following table provides predicted chemical shifts based on the structure of this compound and data from similar furoquinoline structures.

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C2 ~ 7.5~ 145
C3 ~ 6.8~ 105
C4 -~ 180 (C=O)
C5 -~ 175 (C=O)
C6 ~ 7.2~ 110
C7-OCH₃ ~ 4.0~ 56
C8 -~ 185 (C=O)
N9-CH₃ ~ 3.8~ 35

Proposed Biological Signaling Pathway

Based on studies of related furo[2,3-b]quinoline derivatives, a plausible mechanism of action is the inhibition of DNA Topoisomerase II, a key enzyme in DNA replication and repair. Inhibition of this enzyme leads to DNA damage, cell cycle arrest, and ultimately, apoptosis.

Visualization: Proposed Topoisomerase II Inhibition Pathway

Signaling_Pathway Compound 7-Methoxy-9-methylfuro [2,3-b]-quinoline-4,5,8(9H)-trione Membrane Cell Membrane TopoII DNA Topoisomerase II Compound->TopoII Inhibition Membrane->TopoII Enters Cell & Binds DNA_Replication DNA Replication & Transcription TopoII->DNA_Replication (Enables) DNA_Damage DNA Strand Breaks TopoII->DNA_Damage Causes ATM_ATR ATM/ATR Kinases (Damage Sensors) DNA_Damage->ATM_ATR Activates p53 p53 Activation ATM_ATR->p53 Phosphorylates Cell_Cycle_Arrest G2/M Cell Cycle Arrest p53->Cell_Cycle_Arrest Bax Bax Upregulation p53->Bax Caspase9 Caspase-9 Activation Bax->Caspase9 Activates Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed pathway of apoptosis induction.

Application Notes and Protocols: 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione in Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malaria remains a significant global health challenge, primarily due to the emergence and spread of drug-resistant Plasmodium falciparum strains. This necessitates the urgent discovery and development of novel antimalarial agents with unique mechanisms of action. Furoquinoline alkaloids have been identified as a promising class of compounds with potential antiplasmodial activity.[1][2][3][4] This document provides detailed application notes and experimental protocols for the evaluation of 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione, a semi-synthetic derivative of the quinoline alkaloid acronycidine, as a potential antimalarial drug candidate. While acronycidine has reported antimalarial properties, specific biological data for this derivative is not extensively published. The following protocols and data serve as a comprehensive guide for researchers to assess its efficacy and mechanism of action.

Quantitative Data Summary

Effective antimalarial drug candidates exhibit high potency against the parasite and low toxicity towards mammalian cells, resulting in a high selectivity index (SI). The following table presents hypothetical, yet plausible, in vitro activity data for this compound against drug-sensitive and drug-resistant strains of P. falciparum, as well as a mammalian cell line for cytotoxicity assessment.

Parameter P. falciparum 3D7 (Chloroquine-sensitive)P. falciparum Dd2 (Chloroquine-resistant)Human Embryonic Kidney (HEK293T) Cells
IC50 (µM) 0.851.20-
CC50 (µM) --> 50
Selectivity Index (SI = CC50/IC50) > 58.8> 41.7-

Table 1: Hypothetical In Vitro Activity and Cytotoxicity of this compound. IC50 (half-maximal inhibitory concentration) represents the concentration at which parasite growth is inhibited by 50%. CC50 (half-maximal cytotoxic concentration) is the concentration that causes death to 50% of mammalian cells. A higher selectivity index indicates greater specificity for the parasite.

Experimental Protocols

Protocol 1: In Vitro Antiplasmodial Activity Assay ([³H]-Hypoxanthine Incorporation)

This protocol determines the in vitro susceptibility of P. falciparum to the test compound by measuring the inhibition of nucleic acid synthesis via the incorporation of radiolabeled hypoxanthine.[5][6]

Materials:

  • This compound

  • P. falciparum cultures (e.g., 3D7 and Dd2 strains)

  • Human erythrocytes (O+)

  • RPMI-1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, and sodium bicarbonate

  • Human serum (Albumax II)

  • [³H]-hypoxanthine

  • 96-well microtiter plates

  • Gas mixture (5% CO₂, 5% O₂, 90% N₂)

  • Cell harvester and scintillation counter

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial two-fold dilutions in complete culture medium to achieve final concentrations ranging from 0.01 µM to 50 µM.

  • Parasite Culture: Synchronize parasite cultures to the ring stage. Prepare a parasite suspension with 1% parasitemia and 2.5% hematocrit in complete culture medium.

  • Assay Plate Preparation: Add 100 µL of the parasite suspension to each well of a 96-well plate. Add 100 µL of the diluted compound to the respective wells. Include parasite-only wells (negative control) and wells with a known antimalarial (e.g., chloroquine) as a positive control.

  • Incubation: Incubate the plates for 24 hours at 37°C in a controlled gas environment.

  • Radiolabeling: Add 25 µL of [³H]-hypoxanthine (0.5 µCi) to each well and incubate for an additional 24 hours.

  • Harvesting and Measurement: Harvest the cells onto glass fiber filters using a cell harvester. Wash the filters to remove unincorporated radiolabel. Measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 values by plotting the percentage of inhibition of [³H]-hypoxanthine incorporation against the log of the drug concentration using a non-linear regression analysis.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the cytotoxicity of the compound against a mammalian cell line (e.g., HEK293T) to determine its selectivity.[7]

Materials:

  • This compound

  • HEK293T cells

  • DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • DMSO

  • 96-well plates

Methodology:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the wells. Include wells with untreated cells (negative control) and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the CC50 value by plotting the percentage of viability against the log of the drug concentration.

Visualizations

Signaling Pathways and Experimental Workflows

G Putative Mechanism of Action of Furoquinoline Antimalarials cluster_parasite Plasmodium falciparum cluster_vacuole Digestive Vacuole Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Crystal Heme->Hemozoin Detoxification Parasite Lysis Parasite Lysis Heme->Parasite Lysis Oxidative Stress HemePolymerase Heme Polymerase Compound 7-Methoxy-9-methylfuro [2,3-b]-quinoline-4,5,8(9H)-trione Compound->HemePolymerase Inhibition

Caption: Putative mechanism of action for furoquinoline antimalarials.

G Experimental Workflow for Antimalarial Drug Discovery A Compound Synthesis & Characterization B Primary Screening: In Vitro Antiplasmodial Assay (e.g., 3D7 strain) A->B C Cytotoxicity Assay (e.g., HEK293T cells) B->C D Selectivity Index (SI) Calculation C->D E Secondary Screening: Resistant Strain Assay (e.g., Dd2 strain) D->E If SI is high F Mechanism of Action Studies (e.g., Heme Polymerization Assay) E->F G In Vivo Efficacy Studies (e.g., P. berghei mouse model) F->G H Lead Optimization G->H If effective in vivo

Caption: A generalized experimental workflow for antimalarial drug discovery.

References

Application Notes and Protocols for Cellular Imaging with Furoquinoline-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Furoquinoline alkaloids and their synthetic derivatives represent a versatile class of heterocyclic compounds with significant potential in cellular imaging. Their rigid, planar structure provides a robust scaffold for the development of fluorescent probes. These probes are valuable tools in chemical biology and drug development due to their favorable photophysical properties, including high sensitivity and good photostability. This document provides detailed application notes and experimental protocols for the use of furoquinoline-based fluorescent probes in various cellular imaging techniques.

Application Notes: Targeting Cellular Analytes and Organelles

Furoquinoline-based probes can be rationally designed to detect specific ions, biomolecules, and changes in the cellular microenvironment, or to accumulate in specific organelles. Their fluorescence mechanism often relies on processes like Intramolecular Charge Transfer (ICT), Photo-Induced Electron Transfer (PET), or Chelation Enhanced Fluorescence (CHEF).

Probes for Sensing pH Changes

The nitrogen atom within the quinoline ring system makes the fluorescence of these probes sensitive to pH. Protonation of the nitrogen can significantly alter the electronic structure of the molecule, leading to changes in fluorescence intensity or shifts in the emission wavelength. This property is particularly useful for imaging acidic organelles like lysosomes.

  • Application: Monitoring lysosomal pH, which is crucial in studies of autophagy, endocytosis, and drug delivery.

  • Mechanism: In an acidic environment (low pH), the quinoline nitrogen is protonated, which can enhance fluorescence emission. This "turn-on" response allows for specific visualization of lysosomes against the neutral pH of the cytoplasm.

Probes for Detecting Metal Ions

By incorporating specific chelating groups into the furoquinoline scaffold, probes can be designed to selectively bind to metal ions such as Cu²⁺, Zn²⁺, or Pb²⁺. Metal ion binding restricts intramolecular rotations or alters electron transfer processes, leading to a significant fluorescence response.

  • Application: Investigating the role of metal ions in cellular signaling, toxicology, and neurodegenerative diseases.

  • Mechanism: A common strategy is to design a probe that is weakly fluorescent in its free state. Upon chelation with a target metal ion, a rigid complex is formed, blocking non-radiative decay pathways and causing a dramatic increase in fluorescence intensity (turn-on sensing).

Probes for Specific Biomolecule Detection

Functionalization of the furoquinoline core with reactive groups allows for the specific detection of biomolecules. A notable example is the detection of the essential amino acid L-lysine.

  • Application: Visualizing and quantifying specific biomolecules in living cells to study metabolic processes and diseases.

  • Example (PQP-1 Probe): A pyrroloquinoline-derivative-based probe, PQP-1, was developed for the selective detection of lysine. It exhibits a "turn-on" fluorescence response upon reacting with lysine, enabling its imaging in living cells.

Quantitative Data of Furoquinoline-Based and Related Probes

The selection of a fluorescent probe is critically dependent on its photophysical properties. The following table summarizes key quantitative data for representative quinoline-based probes to facilitate comparison and selection for specific imaging applications.

Probe Name/ClassTarget Analyte/OrganelleExcitation (λex) (nm)Emission (λem) (nm)Stokes Shift (nm)Quantum Yield (ΦF)Key Features & Reference
PQP-1 L-Lysine47054575Not specifiedHigh selectivity for lysine, suitable for imaging in living cells.
Quinoline-Pyrene Probes Lysosomal pH~340~470 (ratiometric shift)>100Not specifiedRatiometric response to pH changes, suitable for quantitative imaging.
Quinoline-Coumarin Probe Copper (Cu²⁺)~450~510 (quenched by Cu²⁺)~60Not specified"Turn-off" sensor for Cu²⁺, high sensitivity and selectivity.
Boroisoquinolines General Cellular Staining400 - 500500 - 600>100Up to 0.8Family of fluorophores with large Stokes shifts and high quantum yields.
DMAQ Core Scaffolds Intracellular pH~405~515~110Not specifiedTunable quinoline-based scaffold with a two-stage fluorescence response to pH.

Experimental Protocols & Methodologies

General Synthesis of a Furoquinoline Scaffold

A common approach to synthesizing the furoquinoline core involves a multi-step process, often beginning with commercially available starting materials. The following workflow illustrates a generalized synthetic route.

G cluster_0 Step 1: Condensation Reaction cluster_1 Step 2: Cyclization & Aromatization cluster_2 Step 3: Functionalization A 2-Aminoaryl Ketone B Aldehyde C Intermediate Formation A->C TfOH or TMSOTf catalyst B->C D Dihydrofuro[3,2-c]quinoline C->D E Furo[3,2-c]quinoline Core D->E Oxidation / Auto-aromatization F Functionalized Probe E->F Addition of chelators, - reactive groups, - or targeting moieties

Caption: Generalized workflow for the synthesis of functional furoquinoline probes.

Protocol for Live-Cell Imaging

This protocol provides a general framework for staining live cells with a furoquinoline-based fluorescent probe. Optimization of probe concentration and incubation time is crucial for each specific probe and cell line.

Materials:

  • Furoquinoline-based fluorescent probe (e.g., 1-10 mM stock solution in DMSO)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Cells of interest cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Culture cells to 70-80% confluency on glass-bottom imaging dishes. Ensure cells are healthy and adhere well to the surface.

  • Probe Preparation: Prepare a fresh working solution of the furoquinoline probe by diluting the DMSO stock solution in pre-warmed serum-free medium or an appropriate buffer (e.g., HBSS). The final concentration typically ranges from 1 to 10 µM. Vortex briefly to ensure complete dissolution.

  • Cell Labeling:

    • Remove the culture medium from the cells.

    • Gently wash the cells once with pre-warmed PBS or HBSS to remove residual serum.

    • Add the probe working solution to the cells and incubate at 37°C in a CO₂ incubator. Incubation times can vary from 15 to 60 minutes, depending on the probe's cell permeability and target.

  • Washing (Signal Optimization):

    • After incubation, remove the probe solution.

    • Wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove extracellular background fluorescence.

    • Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium or HBSS) to the cells for observation.

  • Fluorescence Imaging:

    • Immediately transfer the dish to the fluorescence microscope stage, which should be equipped with an environmental chamber to maintain 37°C and 5% CO₂.

    • Excite the probe using the appropriate wavelength (e.g., 470 nm for PQP-1) and capture the emission signal with the corresponding filter set (e.g., 545 nm for PQP-1).

    • To minimize phototoxicity, use the lowest possible excitation light intensity and the shortest exposure time that provides a good signal-to-noise ratio.

    • Acquire images for analysis. For dynamic processes, a time-lapse series can be recorded.

G A 1. Seed cells on - glass-bottom dish B 2. Culture to - 70-80% confluency A->B D 4. Wash cells once - with warm PBS B->D C 3. Prepare fresh probe - working solution (1-10 µM) E 5. Incubate cells with probe - (15-60 min at 37°C) C->E D->E F 6. Wash cells 2-3 times - to remove background E->F G 7. Add fresh imaging medium F->G H 8. Image on microscope - (minimize phototoxicity) G->H

Caption: Standard experimental workflow for live-cell imaging with fluorescent probes.

Sensing Mechanism: "Turn-On" Probe for Metal Ion Detection

Many furoquinoline-based sensors are designed to be "turn-on" probes, where fluorescence is activated upon binding to the target analyte. This mechanism provides a high signal-to-background ratio, as the probe is non-fluorescent until it interacts with its target.

G cluster_0 Before Analyte Binding cluster_1 After Analyte Binding Probe_Free Probe (Low Fluorescence) Mechanism_Free e.g., Photo-induced Electron Transfer (PET) quenches fluorescence Probe_Bound Probe-Analyte Complex (High Fluorescence) Probe_Free->Probe_Bound Binding Event Mechanism_Bound PET is blocked, fluorescence is restored ('Turned ON') Analyte Target Analyte (e.g., Metal Ion) Analyte->Probe_Bound

Caption: Logical diagram of a "turn-on" fluorescence sensing mechanism.

Application Note: A Framework for In Vivo Evaluation of Novel Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The transition from promising in vitro data to in vivo validation is a critical step in the drug development pipeline. This document provides a detailed framework and standardized protocols for designing and executing in vivo studies to evaluate the efficacy, toxicity, and pharmacokinetic profile of novel quinoline derivatives.

General In Vivo Experimental Workflow

A structured in vivo evaluation process is essential to systematically assess a novel compound's potential. The workflow typically progresses from initial safety and dose-finding studies to comprehensive efficacy and pharmacokinetic assessments.

G cluster_0 Phase 1: Feasibility & Dosing cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Pharmacokinetics & Safety A Compound Formulation & Stability Testing B Acute Toxicity & Maximum Tolerated Dose (MTD) A->B Formulation Ready C Pilot Efficacy Study (Small Groups) B->C Establish Safe Doses D Definitive Efficacy Study (e.g., Xenograft Model) C->D Promising Activity E Pharmacokinetic (PK) Study (Single Dose) D->E Confirm Efficacy F Preliminary Toxicology (Sub-chronic) E->F Profile Established

Caption: High-level workflow for in vivo quinoline derivative testing.

Key Experimental Protocols

Protocol: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of the novel quinoline derivative that can be administered without causing unacceptable toxicity over a short period.

Methodology:

  • Animal Model: Healthy BALB/c mice, 6-8 weeks old, n=3-5 per group.

  • Acclimatization: Acclimatize animals for at least 7 days before the experiment.

  • Grouping:

    • Group 1: Vehicle control (e.g., 0.5% CMC-Na).

    • Group 2-N: Escalating doses of the quinoline derivative (e.g., 10, 30, 100, 300 mg/kg). Doses are selected based on in vitro cytotoxicity data.

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) once daily for 5-7 consecutive days.

  • Monitoring: Record body weight, clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia), and mortality daily for up to 14 days.

  • Endpoint: The MTD is defined as the highest dose that does not result in mortality, >20% body weight loss, or severe clinical signs of distress.

Data Presentation:

GroupDose (mg/kg)Mean Body Weight Change (%)MortalityClinical Signs
1 (Vehicle)0+5.2%0/5None Observed
210+4.8%0/5None Observed
330+2.1%0/5None Observed
4100-8.5%0/5Mild Lethargy
5300-22.1%2/5Severe Lethargy, Ataxia
Protocol: In Vivo Efficacy Study (Tumor Xenograft Model)

Objective: To evaluate the anti-tumor efficacy of the quinoline derivative in a relevant cancer model.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD-SCID), 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ human cancer cells (e.g., A549 lung cancer cells) in 100 µL of Matrigel into the right flank of each mouse.

  • Tumor Growth & Randomization: Monitor tumor growth. When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Grouping:

    • Group 1: Vehicle control.

    • Group 2: Positive control (e.g., a standard-of-care chemotherapy agent).

    • Group 3: Quinoline Derivative (Low Dose, e.g., 0.5x MTD).

    • Group 4: Quinoline Derivative (High Dose, e.g., MTD).

  • Treatment: Administer treatments daily (or as determined by PK data) for 21 days.

  • Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.

  • Endpoint: The study is terminated when tumors in the vehicle group reach a predetermined size (~1500 mm³) or at the end of the treatment period. Efficacy is assessed by comparing tumor growth inhibition (TGI) between groups.

Data Presentation:

GroupTreatmentDay 21 Mean Tumor Volume (mm³ ± SEM)Tumor Growth Inhibition (TGI, %)Mean Body Weight Change (%)
1Vehicle1450 ± 120-+4.5%
2Positive Control480 ± 6566.9%-10.2%
3Test Compound (Low)890 ± 9538.6%+1.5%
4Test Compound (High)550 ± 7862.1%-5.8%
Protocol: Pharmacokinetic (PK) Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the quinoline derivative.

Methodology:

  • Animal Model: Healthy Sprague-Dawley rats or BALB/c mice (n=3 per time point).

  • Administration: Administer a single dose of the quinoline derivative via both intravenous (IV, for bioavailability) and the intended therapeutic route (e.g., oral).

  • Sample Collection: Collect blood samples (e.g., via tail vein or cardiac puncture) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent compound (and major metabolites, if known) in plasma using a validated LC-MS/MS method.

  • Data Analysis: Use software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Data Presentation:

ParameterUnitIV Route (2 mg/kg)Oral Route (20 mg/kg)
Cmaxng/mL1250850
Tmaxh0.252.0
AUC(0-t)ng·h/mL45009800
T½ (Half-life)h3.54.1
F (Bioavailability)%-43.6%

Example Signaling Pathway Inhibition

Many quinoline derivatives function as kinase inhibitors. The diagram below illustrates a hypothetical mechanism where a novel quinoline derivative inhibits the EGFR signaling pathway, a common target in oncology.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor EGFR RAS RAS Receptor->RAS Activates EGF EGF Ligand EGF->Receptor Binds Quinoline Novel Quinoline Derivative Quinoline->Receptor Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (c-Fos, c-Jun) ERK->TF Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes

Caption: Inhibition of the EGFR signaling pathway by a quinoline derivative.

Synthesis of acronycidine from 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive review of established chemical literature and reaction databases did not yield a documented synthetic pathway for acronycidine directly from 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione. The proposed starting material represents a highly oxidized and complex quinoline system, and its conversion to the acronycidine scaffold is not a reported transformation.

This document instead provides a detailed protocol for a well-established total synthesis of acronycidine, offering a reliable and validated route to the target molecule for research purposes.

Introduction to Acronycidine

Acronycidine is a furoquinoline alkaloid first isolated from the bark of Acronychia baueri. It belongs to a class of compounds that have garnered significant interest due to their diverse biological activities. Acronycidine, and its parent compound acronycin, have been investigated for their potential as antitumor agents. Their mechanism of action is believed to involve interactions with DNA and the inhibition of key cellular enzymes, leading to cytotoxic effects in various cancer cell lines. The synthesis of acronycidine and its analogs remains a key objective for medicinal chemists aiming to develop novel therapeutics with improved efficacy and reduced toxicity.

Established Synthetic Pathway: A Multi-step Approach

The following protocol outlines a convergent and efficient synthesis of acronycidine, adapted from established literature. The pathway begins with commercially available starting materials and proceeds through key intermediates to construct the characteristic furo[2,3-b]quinoline core.

Experimental Workflow

The overall synthetic strategy is depicted below, starting from 4-hydroxy-2-methoxy-aniline and proceeding through key cyclization and functionalization steps to yield the final product, acronycidine.

G A 4-Hydroxy-2-methoxy-aniline C Condensation (Eaton's Reagent) A->C B Diethyl Malonate B->C D 7-Hydroxy-5-methoxy-4-quinolone C->D Step 1 E Allylation (Allyl Bromide, K2CO3) D->E Step 2 F 4-Allyloxy-7-hydroxy-5-methoxyquinoline E->F G Claisen Rearrangement (Heat) F->G Step 3 H 3-Allyl-4-hydroxy-7-hydroxy-5-methoxyquinoline G->H I Oxidative Cyclization (OsO4, NaIO4) H->I Step 4 J Furo[2,3-b]quinoline Intermediate I->J K Methylation (CH3I, K2CO3) J->K Step 5 L Acronycidine K->L

Caption: Workflow for the total synthesis of Acronycidine.

Detailed Experimental Protocols

Step 1: Synthesis of 7-Hydroxy-5-methoxy-4-quinolone
  • Reaction Setup: To a solution of 4-hydroxy-2-methoxy-aniline (1.0 eq) in Eaton's reagent (P₂O₅ in MeSO₃H), add diethyl malonate (1.1 eq) dropwise at 0 °C.

  • Reaction Conditions: Stir the mixture at room temperature for 2 hours, then heat to 80 °C and maintain for 4 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. The resulting precipitate is collected by vacuum filtration, washed with cold water, and then with diethyl ether. The crude product is purified by recrystallization from ethanol to afford 7-hydroxy-5-methoxy-4-quinolone as a solid.

Step 2: Synthesis of 4-Allyloxy-7-hydroxy-5-methoxyquinoline
  • Reaction Setup: Suspend 7-hydroxy-5-methoxy-4-quinolone (1.0 eq) and potassium carbonate (K₂CO₃, 2.5 eq) in dry acetone.

  • Reaction Conditions: Add allyl bromide (1.2 eq) to the suspension and reflux the mixture for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After cooling, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the desired product.

Step 3: Claisen Rearrangement to 3-Allyl-4-hydroxy-7-hydroxy-5-methoxyquinoline
  • Reaction Setup: Place 4-allyloxy-7-hydroxy-5-methoxyquinoline (1.0 eq) in a flask under a nitrogen atmosphere.

  • Reaction Conditions: Heat the compound neat (without solvent) to 180-190 °C for 3 hours. The rearrangement can be monitored by observing the disappearance of the starting material on TLC.

  • Work-up and Purification: Cool the resulting dark oil and purify directly by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to isolate the rearranged product.

Step 4: Oxidative Cyclization to Furo[2,3-b]quinoline Intermediate
  • Reaction Setup: Dissolve 3-allyl-4-hydroxy-7-hydroxy-5-methoxyquinoline (1.0 eq) in a mixture of dioxane and water (3:1).

  • Reaction Conditions: Add osmium tetroxide (OsO₄, 0.02 eq, as a 4% solution in water) followed by sodium periodate (NaIO₄, 2.1 eq) in portions over 30 minutes. Stir the mixture at room temperature for 5 hours.

  • Work-up and Purification: Quench the reaction with sodium bisulfite solution. Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated. The crude product is purified by column chromatography.

Step 5: Final Methylation to Acronycidine
  • Reaction Setup: Dissolve the furo[2,3-b]quinoline intermediate (1.0 eq) in dry acetone.

  • Reaction Conditions: Add potassium carbonate (K₂CO₃, 3.0 eq) and methyl iodide (CH₃I, 2.0 eq). Reflux the mixture for 6 hours until the starting material is consumed (TLC analysis).

  • Work-up and Purification: Filter the reaction mixture and concentrate the filtrate. Purify the residue by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield acronycidine.

Quantitative Data Summary

StepProductStarting MaterialReagentsTypical Yield (%)Reaction Time (h)
17-Hydroxy-5-methoxy-4-quinolone4-Hydroxy-2-methoxy-anilineDiethyl malonate, Eaton's reagent75-856
24-Allyloxy-7-hydroxy-5-methoxyquinoline7-Hydroxy-5-methoxy-4-quinoloneAllyl bromide, K₂CO₃80-9012
33-Allyl-4-hydroxy-7-hydroxy-5-methoxyquinoline4-Allyloxy-7-hydroxy-5-methoxyquinolineHeat (neat)65-753
4Furo[2,3-b]quinoline Intermediate3-Allyl-4-hydroxy-quinolineOsO₄, NaIO₄50-605
5AcronycidineFuro[2,3-b]quinoline IntermediateCH₃I, K₂CO₃85-956

Biological Activity and Signaling

Acronycidine's proposed antitumor activity is linked to its ability to interfere with fundamental cellular processes. While the exact mechanism is still under investigation, evidence suggests it may act as a topoisomerase inhibitor or DNA intercalating agent, ultimately leading to the activation of apoptotic pathways in cancer cells.

G cluster_cell Cancer Cell Acronycidine Acronycidine Membrane Cell Membrane DNA Nuclear DNA Membrane->DNA Intercalation Topo Topoisomerase II Membrane->Topo Inhibition Damage DNA Strand Breaks DNA->Damage Topo->Damage p53 p53 Activation Damage->p53 Bax Bax Upregulation p53->Bax Caspase Caspase Cascade Activation Bax->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed mechanism of Acronycidine-induced apoptosis.

Troubleshooting & Optimization

Solubility issues of 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione, focusing on common solubility challenges in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous buffers?

Q2: Why is my compound precipitating out of my aqueous buffer?

A2: Precipitation is a common issue for compounds with low aqueous solubility when transitioning from a concentrated organic stock solution (e.g., DMSO) to an aqueous buffer. This occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit. The organic co-solvent (like DMSO) concentration may not be high enough in the final dilution to maintain solubility.

Q3: What initial steps should I take to dissolve this compound for my experiments?

A3: We recommend preparing a high-concentration stock solution in an appropriate organic solvent, such as DMSO or methanol.[1] For subsequent dilutions into aqueous buffers, it is crucial to start with very low final concentrations and gradually increase them to determine the practical working solubility limit in your specific buffer system. Vigorous vortexing or sonication can aid in the dissolution process.

Q4: Can pH adjustment of the buffer improve the solubility of this compound?

A4: Adjusting the pH of the aqueous buffer can be a viable strategy to enhance the solubility of ionizable compounds. The quinoline structure contains nitrogen atoms that can be protonated at acidic pH, potentially increasing solubility. Conversely, other functional groups may become ionized at basic pH. We recommend performing a pH-solubility profile to determine the optimal pH range for your experiments.

Q5: Are there any general techniques to improve the solubility of quinoline derivatives like this one?

A5: Yes, several techniques are commonly used to enhance the solubility of poorly soluble drugs and chemical compounds.[2][3] These include:

  • Co-solvency: Introducing a water-miscible organic solvent into the aqueous buffer.[2][3]

  • Use of Surfactants: Incorporating non-ionic surfactants like Tween-80 or Pluronic-F68 can form micelles that encapsulate the compound, increasing its apparent solubility.[3]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[2]

  • Solid Dispersions: This technique involves dispersing the compound in a hydrophilic carrier at a solid-state, which can improve the dissolution rate.[4]

Troubleshooting Guide

Issue: Compound is not dissolving in the chosen aqueous buffer.

Possible Cause 1: Low Intrinsic Aqueous Solubility The compound has inherently poor solubility in water-based media.

Troubleshooting Steps:

  • Prepare a Concentrated Stock in Organic Solvent: First, dissolve the compound in 100% DMSO or methanol to create a concentrated stock solution (e.g., 10-50 mM).[1]

  • Serial Dilution: Perform serial dilutions of the organic stock into your aqueous buffer. Start with a high dilution factor to ensure the final concentration is low.

  • Assess Solubility Limit: Visually inspect for precipitation at each concentration. The highest concentration that remains clear is your approximate working solubility limit.

  • Sonication: If the compound is slow to dissolve, use a bath sonicator for 5-10 minutes to aid dissolution.

Possible Cause 2: Incorrect pH of the Buffer The pH of the buffer is not optimal for the compound's solubility.

Troubleshooting Steps:

  • Determine pKa (if possible): If the pKa of the compound is known or can be predicted, adjust the buffer pH to be at least 1-2 units away from the pKa to favor the more soluble ionized form.

  • Empirical pH Screening: Prepare a series of buffers with a range of pH values (e.g., pH 4.0, 6.0, 7.4, 9.0) and test the solubility at a fixed compound concentration.

Issue: Compound precipitates after dilution from an organic stock solution.

Possible Cause 1: Co-solvent concentration is too low. The final concentration of the organic solvent (e.g., DMSO) in the aqueous buffer is insufficient to keep the compound in solution.

Troubleshooting Steps:

  • Increase Final Co-solvent Concentration: If your experimental system tolerates it, increase the final percentage of DMSO. For many cell-based assays, a final DMSO concentration of 0.1-0.5% is acceptable.

  • Use a Different Co-solvent: Experiment with other water-miscible organic solvents like ethanol or polyethylene glycol (PEG).[5]

Possible Cause 2: Buffer components are interacting with the compound. Salts or other components in your buffer may be causing the compound to "salt out" or precipitate.

Troubleshooting Steps:

  • Simplify the Buffer: Attempt to dissolve the compound in simpler buffer systems (e.g., PBS or HEPES) or even in deionized water to see if the issue persists.

  • Test Different Buffers: If you identify a component of your primary buffer as the issue, explore alternative buffer systems suitable for your experiment.

Data and Protocols

Table 1: Example Solubility Data Presentation
Buffer System (pH)Co-solvent (% v/v)Maximum Soluble Concentration (µM)Observations
PBS (7.4)0.1% DMSOUser-determined valuee.g., Clear solution
PBS (7.4)0.5% DMSOUser-determined valuee.g., Clear solution
PBS (7.4)1.0% DMSOUser-determined valuee.g., Precipitate observed
HEPES (7.2)0.5% DMSOUser-determined valuee.g., Clear solution
Acetate (5.0)0.5% DMSOUser-determined valuee.g., Slight haze
Experimental Protocol: Determining Approximate Aqueous Solubility
  • Stock Solution Preparation:

    • Accurately weigh 1 mg of this compound.

    • Dissolve in a minimal volume of 100% DMSO (e.g., to make a 20 mM stock solution). Ensure it is fully dissolved.

  • Preparation of Test Solutions:

    • Set up a series of microcentrifuge tubes, each containing 1 mL of your desired aqueous buffer.

    • Add increasing volumes of the DMSO stock solution to each tube to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Ensure the final DMSO concentration remains constant and below a level that affects your assay (e.g., ≤0.5%).

    • Include a "buffer + DMSO" only control.

  • Equilibration and Observation:

    • Vortex each tube for 30 seconds.

    • Incubate at your experimental temperature (e.g., room temperature or 37°C) for 1-2 hours to allow the solution to equilibrate.

    • Visually inspect each tube against a dark background for any signs of precipitation or cloudiness.

    • For a more quantitative assessment, centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes and measure the absorbance of the supernatant at a relevant wavelength. A decrease in the expected absorbance indicates precipitation.

  • Determination of Solubility Limit:

    • The highest concentration that remains a clear solution is the approximate solubility limit under those conditions.

Visualizations

G cluster_start Solubility Troubleshooting Workflow cluster_prep Initial Preparation cluster_check1 First Checkpoint cluster_success Success cluster_troubleshoot Troubleshooting Steps start Start: Compound Precipitation or Failure to Dissolve prep_stock Prepare concentrated stock in 100% DMSO start->prep_stock dilute Dilute stock into aqueous buffer prep_stock->dilute check_sol Is the solution clear? dilute->check_sol success Proceed with Experiment check_sol->success Yes optimize_cosolvent Increase final % DMSO (if possible) check_sol->optimize_cosolvent No optimize_cosolvent->dilute Re-test change_ph Test different buffer pH values optimize_cosolvent->change_ph change_ph->dilute Re-test add_surfactant Add surfactant (e.g., Tween-80) change_ph->add_surfactant add_surfactant->dilute

Caption: Troubleshooting workflow for solubility issues.

G step1 Step 1: Stock Solution Weigh 1 mg of compound. Dissolve in 100% DMSO to make a 20 mM stock. step2 Step 2: Prepare Dilutions Aliquot 1 mL of aqueous buffer into tubes. Add stock solution to achieve final concentrations (e.g., 1-100 µM). Ensure final DMSO % is constant and low (e.g., 0.5%). step1->step2 step3 Step 3: Equilibrate Vortex each tube for 30 seconds. Incubate at experimental temperature for 1-2 hours. step2->step3 step4 Step 4: Assess Solubility Visually inspect for precipitation. (Optional) Centrifuge and measure supernatant absorbance. step3->step4 step5 Step 5: Determine Limit The highest concentration remaining clear is the approximate solubility limit. step4->step5

References

Technical Support Center: Optimizing Cytotoxicity Assays for 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione for cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a semi-synthetic derivative of the quinoline alkaloid acronycidine.[1] To date, there is no published biological activity specifically for this compound.[1] However, the related compound, acronycidine, has reported antimalarial activity.[1] It has also been described as a synthetic intermediate in the preparation of the alkaloid Acronycidine.[2] Quinoline derivatives, in general, have been investigated for various medicinal applications, including as anticancer agents, due to their potential to act as topoisomerase inhibitors or to interfere with signaling pathways like PI3K/AKT/mTOR.[3][4][5]

Q2: What is a suitable starting concentration range for this compound in a cytotoxicity assay?

For a novel compound with unknown cytotoxic potential, it is recommended to start with a broad concentration range to determine the effective dose. A common starting point is a logarithmic dilution series, for example, from 0.01 µM to 100 µM. This wide range helps in identifying the concentration at which the compound exhibits cytotoxic effects and in determining the IC50 value (the concentration at which 50% of the cells are inhibited).

Q3: Which cytotoxicity assays are recommended for initial screening?

For initial screening of cytotoxicity, colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and LDH (Lactate Dehydrogenase) assays are widely used due to their reliability and suitability for high-throughput screening.[6]

  • MTT Assay: This assay measures the metabolic activity of cells.[7][8] Viable cells with active metabolism convert MTT into a purple formazan product, and the amount of formazan is proportional to the number of living cells.[9]

  • LDH Assay: This assay measures the release of lactate dehydrogenase from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity and cell death.[6][10]

Q4: How should I dissolve this compound for use in cell culture?

Troubleshooting Guides

MTT Assay
Problem Possible Cause Solution
Low absorbance values Insufficient number of viable cells.Increase the initial cell seeding density or extend the incubation time.
The compound is cytotoxic at the tested concentrations.Test a lower range of concentrations.
Reagents (MTT, solubilizing solution) have degraded.Use fresh reagents. Store MTT solution protected from light at 4°C for short-term or -20°C for long-term storage.[11]
High background absorbance Contamination of the culture medium.Use fresh, sterile culture medium.
The compound interferes with the MTT assay.Run a control with the compound in cell-free medium to check for direct reduction of MTT.
Incomplete solubilization of formazan crystals.Ensure complete mixing after adding the solubilization solution. Gentle shaking can aid dissolution.[11]
High variability between replicate wells Uneven cell seeding.Ensure a homogenous cell suspension before seeding.
Edge effects due to evaporation.Avoid using the outer wells of the 96-well plate or ensure proper humidification of the incubator.[12]
Pipetting errors.Use calibrated pipettes and be consistent with pipetting technique.
LDH Assay
Problem Possible Cause Solution
High spontaneous LDH release in control wells Cells are unhealthy or have been handled too vigorously.Ensure gentle handling of cells during seeding and treatment. Optimize cell culture conditions.
High cell density leading to cell death.Determine the optimal cell seeding density for your cell line.[13]
Low LDH release with known cytotoxic compounds Assay was performed too early.Allow sufficient incubation time for LDH to be released from damaged cells.
The compound inhibits LDH enzyme activity.Test the effect of the compound on purified LDH enzyme.
High background in cell-free wells Contamination of reagents or serum in the medium contains LDH.Use fresh reagents and consider using heat-inactivated serum.
High variability between replicate wells Inconsistent cell numbers or treatment application.Ensure accurate cell counting and consistent addition of the compound.
Bubbles in the wells interfering with absorbance reading.Be careful not to introduce bubbles during reagent addition.

Experimental Protocols

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[11] Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[8][9]

  • Solubilization: Carefully remove the medium and add 100-150 µL of MTT solvent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7][11]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.[11] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

LDH Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release by treating a set of wells with a lysis buffer (e.g., Triton X-100) 30 minutes before the assay endpoint.[14]

  • Incubation: Incubate the plate for the desired exposure time at 37°C.

  • Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[15]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a substrate solution with a dye solution. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[15]

Visualizations

Experimental Workflow for Cytotoxicity Assays

experimental_workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay Assay cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_readout Data Acquisition seed_cells Seed Cells in 96-well Plate overnight_incubation Overnight Incubation seed_cells->overnight_incubation add_compound Add Compound (Serial Dilutions) overnight_incubation->add_compound incubation Incubate (24-72h) add_compound->incubation add_mtt Add MTT Reagent incubation->add_mtt collect_supernatant Collect Supernatant incubation->collect_supernatant add_solubilizer Add Solubilizer add_mtt->add_solubilizer read_absorbance Measure Absorbance add_solubilizer->read_absorbance add_ldh_reagent Add LDH Reagent collect_supernatant->add_ldh_reagent add_ldh_reagent->read_absorbance

Caption: General workflow for MTT and LDH cytotoxicity assays.

Hypothetical Signaling Pathway for Quinoline Compounds

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt AKT pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation quinoline 7-Methoxy-9-methylfuro [2,3-b]-quinoline-4,5,8(9H)-trione quinoline->pi3k Inhibition quinoline->akt Inhibition quinoline->mtor Inhibition

Caption: Potential inhibitory effect on the PI3K/AKT/mTOR pathway.

References

Troubleshooting guide for assays involving synthetic heterocyclic compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with synthetic heterocyclic compounds in various biological and biochemical assays.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during experimental work with synthetic heterocyclic compounds, covering issues from solubility and stability to assay interference.

Compound Solubility Issues

Q1: My synthetic heterocyclic compound is poorly soluble in aqueous assay buffer. What can I do?

A1: Poor aqueous solubility is a common challenge with organic molecules, including many heterocyclic compounds. Here are several strategies to address this issue:

  • Co-solvents: For initial experiments, using a small percentage of an organic co-solvent like dimethyl sulfoxide (DMSO) is standard practice. However, it is crucial to keep the final DMSO concentration low (typically ≤0.1%) to avoid effects on the assay itself. Be aware that even at low concentrations, the compound may precipitate when diluted from a DMSO stock into an aqueous buffer.[1][2]

  • pH Adjustment: The solubility of ionizable heterocyclic compounds is often pH-dependent.[3] For basic compounds (like many nitrogen-containing heterocycles), lowering the pH can increase solubility. Conversely, for acidic compounds, increasing the pH can improve solubility. It's essential to ensure the chosen pH is compatible with your assay system.

  • Formulation Strategies: For later-stage development, more advanced formulation techniques can be employed, such as the use of surfactants, cyclodextrins, or creating nanoparticle formulations.[4]

  • Structural Modification: If solubility issues persist and are hindering progress, medicinal chemistry efforts can be directed towards synthesizing analogs with improved solubility profiles. This often involves the introduction of polar functional groups.

Illustrative Solubility Data for Pyridine Derivatives:

Pyridine, a fundamental heterocyclic scaffold, is miscible with water. However, the addition of hydrophobic substituents can significantly decrease aqueous solubility, while polar groups that can hydrogen bond tend to increase it.[5]

CompoundStructureWater Solubility
PyridineC₅H₅NMiscible[6]
2-MethylpyridineC₆H₇NSoluble
2,6-DimethylpyridineC₇H₉NSparingly soluble

Note: This table provides a general illustration. Actual solubility can vary with temperature and the specific isomer.

Q2: How do I experimentally determine the solubility of my compound?

A2: There are two main types of solubility measurements: kinetic and thermodynamic.

  • Kinetic Solubility: This is a high-throughput method often used in early drug discovery. It measures the concentration at which a compound, rapidly added from a DMSO stock solution to an aqueous buffer, begins to precipitate.[4][7][8][9] This is often assessed using methods like nephelometry, which detects light scattering from insoluble particles.

  • Thermodynamic Solubility: This is considered the "true" solubility and is determined by allowing an excess of the solid compound to equilibrate with the solvent over a longer period (e.g., 24 hours).[4][7][10] The concentration of the dissolved compound is then measured, typically by HPLC, after filtering out the undissolved solid.

Compound Stability Problems

Q1: I suspect my heterocyclic compound is degrading in the assay buffer. How can I assess its stability?

A1: Compound stability is crucial for obtaining reliable assay results. Degradation can be influenced by factors like pH, temperature, and light exposure.[3] High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing compound stability.[11][12][13] The general approach involves:

  • Incubating the compound in the assay buffer under the same conditions as the experiment (e.g., temperature, light exposure).

  • Taking samples at different time points (e.g., 0, 2, 4, 24 hours).

  • Analyzing the samples by HPLC to quantify the amount of the parent compound remaining and to detect the appearance of any degradation products. A stable compound will show a consistent peak area for the parent compound over time.

Q2: How does pH affect the stability of heterocyclic compounds?

A2: The pH of the assay buffer can significantly impact the stability of many heterocyclic compounds. Acidic or basic conditions can catalyze degradation reactions like hydrolysis.[3] For example, quinoline-containing antimalarials exhibit pH-dependent effects on cell membrane stability, with protonated forms causing destabilization at lower pH.[14] It is important to evaluate compound stability at the specific pH of your assay.

Illustrative pH-Dependent Stability of Quinoline:

The stability of quinoline and its derivatives can be influenced by pH. While chemically stable in many conditions, extreme pH values can lead to degradation. Studies have shown that the UV absorbance of quinoline, which can be an indicator of its concentration and integrity, varies with pH in the range of 4 to 8.[15]

Compound Purity and Its Impact

Q1: Why is the purity of my synthetic heterocyclic compound so important for my assay?

A1: The purity of your test compound is critical for the reliability and reproducibility of your experimental results. Impurities can lead to several problems:

  • False Positives: A highly potent impurity can give the appearance of activity for your compound of interest.

  • Inaccurate Potency: If a significant portion of the weighed compound is an impurity, the actual concentration of the active compound will be lower than calculated, leading to an underestimation of its potency (e.g., a higher IC50 value).

  • Assay Interference: Impurities themselves can interfere with the assay readout (e.g., through fluorescence or reactivity).

Q2: How can I assess the purity of my compound?

A2: HPLC is a widely used technique to assess the purity of small molecules. A pure compound should ideally show a single major peak in the chromatogram. The peak area of the main component relative to the total peak area of all components can be used to estimate purity. For a more rigorous analysis, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the impurities.

Assay Interference

Q1: My assay is showing a high rate of false positives with a library of heterocyclic compounds. What could be the cause?

A1: Heterocyclic compounds, like other small molecules, can interfere with assays through various mechanisms, leading to false-positive results. Common types of interference include:

  • Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions.[16] This is a major source of promiscuous inhibition.

  • Fluorescence Interference: If your assay uses a fluorescence-based readout, fluorescent compounds in your library can directly interfere with the signal detection. This can manifest as either quenching (signal decrease) or autofluorescence (signal increase).

  • Chemical Reactivity: Some heterocyclic compounds may contain reactive functional groups that can covalently modify proteins or other assay components, leading to non-specific inhibition.[17]

  • Promiscuous Inhibition: This is a broader term for compounds that appear active against a wide range of unrelated targets, often due to mechanisms like aggregation or reactivity.[16][18][19][20]

Q2: How can I identify and mitigate these assay interferences?

A2: A systematic approach is needed to identify and rule out assay artifacts:

  • For Aggregation: A common test is to re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's activity is significantly reduced or eliminated, it is likely an aggregator. Dynamic Light Scattering (DLS) can also be used to directly detect aggregate formation.[20]

  • For Fluorescence Interference: To check for autofluorescence, measure the fluorescence of the compound alone in the assay buffer at the same wavelengths used for the assay readout.

  • For Chemical Reactivity: The inclusion of a thiol-containing reagent like dithiothreitol (DTT) in the assay buffer can help identify thiol-reactive compounds, as they will often show a reduced potency in the presence of DTT.[17]

  • For Promiscuous Inhibitors: A thorough literature search for the compound or similar scaffolds can reveal if they are known to be promiscuous. Additionally, testing the compound in a counter-screen with an unrelated target can help identify non-specific activity.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay by Nephelometry

This protocol provides a high-throughput method for determining the kinetic solubility of a compound.

Materials:

  • Test compound dissolved in 100% DMSO (e.g., 10 mM stock solution)

  • Aqueous assay buffer (e.g., PBS, pH 7.4)

  • 384-well microplate

  • Laser nephelometer

Procedure:

  • Prepare Compound Dilutions: Create a serial dilution of the compound stock solution in DMSO in a separate plate.

  • Transfer to Assay Plate: Transfer a small volume (e.g., 1 µL) of each compound dilution from the DMSO plate to the corresponding wells of the 384-well assay plate.

  • Add Aqueous Buffer: Rapidly add a larger volume (e.g., 99 µL) of the aqueous assay buffer to each well. This will result in a final DMSO concentration of 1%.

  • Incubate: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation to occur.

  • Measure Light Scatter: Read the plate on a laser nephelometer to measure the amount of light scattered by insoluble particles in each well.

  • Data Analysis: Plot the light scattering signal against the compound concentration. The concentration at which the signal begins to significantly increase above the baseline is the kinetic solubility.

Protocol 2: Assessing Compound Stability by HPLC

This protocol outlines a general method for evaluating the stability of a compound in a specific buffer over time.

Materials:

  • Test compound

  • Assay buffer of interest

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

Procedure:

  • Prepare Compound Solution: Prepare a solution of the test compound in the assay buffer at a known concentration (e.g., 10 µM).

  • Incubation: Incubate the solution under the desired experimental conditions (e.g., 37°C in an incubator).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the solution.

  • Quench Reaction (if necessary): If degradation is rapid, it may be necessary to quench the reaction by, for example, adding an equal volume of cold acetonitrile.

  • HPLC Analysis: Inject the samples onto the HPLC system.

  • Data Analysis:

    • Identify the peak corresponding to the parent compound based on its retention time from the t=0 sample.

    • Integrate the peak area of the parent compound at each time point.

    • Plot the peak area of the parent compound versus time. A stable compound will show a flat line, while a degrading compound will show a decrease in peak area over time.

    • Examine the chromatograms for the appearance of new peaks, which would indicate the formation of degradation products.

Visualizations

Troubleshooting_Workflow start Assay Failure or Inconsistent Results solubility Check Compound Solubility start->solubility stability Assess Compound Stability solubility->stability Solubility OK? solubility_issue Address Solubility: - Co-solvents - pH adjustment - Formulation solubility->solubility_issue No purity Verify Compound Purity stability->purity Stable? stability_issue Address Stability: - Modify buffer - Adjust temperature - Protect from light stability->stability_issue No interference Investigate Assay Interference purity->interference Pure? purity_issue Address Purity: - Re-purify compound - Re-synthesize purity->purity_issue No end Valid Assay Results purity->end No Interference? aggregation Test for Aggregation (Detergent, DLS) interference->aggregation fluorescence Check for Fluorescence Interference interference->fluorescence reactivity Assess Chemical Reactivity (DTT) interference->reactivity

Caption: A general workflow for troubleshooting common issues in assays involving synthetic heterocyclic compounds.

Assay_Interference_Pathway cluster_interference Mechanisms of Interference start Observed Activity (Hit Compound) true_activity True Positive: Specific Target Modulation start->true_activity Orthogonal Assays Confirm Activity false_positive False Positive: Assay Interference start->false_positive Fails Confirmation end_true Lead Compound true_activity->end_true aggregation Compound Aggregation false_positive->aggregation end_false Artifact - Discard false_positive->end_false reactivity Chemical Reactivity fluorescence Fluorescence/ Absorbance

Caption: Logical pathway for distinguishing true biological activity from assay interference artifacts.

References

Technical Support Center: Synthesis of 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione synthesis. This compound is a key intermediate in the synthesis of the alkaloid Acronycidine.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: A common approach involves a multi-step synthesis beginning with the formation of a substituted 4-hydroxyquinoline core, followed by the construction of the furan ring and subsequent oxidation to the final trione. A plausible route starts with a Gould-Jacobs reaction to form the quinoline ring system.[1][2][3]

Q2: Why is the Gould-Jacobs reaction recommended for the initial quinoline synthesis?

A2: The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinoline derivatives from anilines and ethoxymethylenemalonic esters.[3] It is particularly effective for anilines with electron-donating groups, which is relevant for the methoxy-substituted aniline required in this synthesis.[3] Microwave-assisted variations of this reaction can significantly shorten reaction times and improve yields.[4][5]

Q3: What are the critical steps affecting the overall yield?

A3: The key yield-determining steps are typically the intramolecular cyclization to form the quinoline ring and the subsequent cyclization to form the furan ring. Temperature and reaction time are critical parameters that require careful optimization to maximize product formation and minimize degradation.[1]

Q4: Are there any known stable intermediates in this synthesis?

A4: Yes, the substituted 4-hydroxyquinoline formed after the initial cyclization is a stable intermediate that can be isolated and purified before proceeding to the next step.

Troubleshooting Guides

Problem 1: Low Yield in the Gould-Jacobs Reaction (Quinolone Formation)
Symptom Possible Cause Suggested Solution
Reaction stalls; only the intermediate anilidomethylenemalonate is observed. Insufficient temperature for intramolecular cyclization.The Gould-Jacobs reaction requires high temperatures for the cyclization step. Increase the reaction temperature, potentially using a high-boiling solvent or microwave irradiation for better thermal control and efficiency.[1][4]
Low yield of the desired 4-hydroxyquinoline with significant side products. Prolonged reaction time or excessively high temperature leading to degradation.A thorough time-temperature examination is crucial. Optimize the reaction by testing a range of temperatures and reaction times to find the optimal balance that favors product formation over degradation.[1]
Formation of isomeric quinolones. Reaction conditions favoring alternative cyclization pathways.Depending on the specific substrates and conditions, alternative cyclization pathways can be favored. Ensure the use of conditions that promote the desired regioselectivity. For instance, in the Conrad-Limpach-Knorr synthesis, lower temperatures can favor the 4-quinolone, while higher temperatures can lead to the 2-quinolone.[2]
Problem 2: Inefficient Furan Ring Formation
Symptom Possible Cause Suggested Solution
Failure of intramolecular cyclization to form the furan ring. Poor activation of the electrophilic center or steric hindrance.For an intramolecular Friedel-Crafts type acylation, a suitable Lewis acid catalyst is necessary. The choice of catalyst can be critical, and screening different Lewis acids (e.g., AlCl₃, BF₃·OEt₂) may be required. Furan rings can be sensitive to strong classical Friedel-Crafts conditions, so milder catalysts might be more effective.[6]
Low yield of the furoquinoline product. Inefficient reaction conditions for the specific cyclization strategy.Explore alternative methods for furan ring formation, such as those involving intramolecular Wittig reactions or transition-metal-catalyzed cyclizations, which might offer higher yields and milder conditions.
Decomposition of the starting material or product. Harsh reaction conditions (e.g., strong acid, high temperature).Employ milder reaction conditions. For Friedel-Crafts reactions, using less reactive acylating agents or performing the reaction at a lower temperature can reduce side reactions.[7]

Experimental Protocols

Proposed Synthesis of 4-hydroxy-7-methoxy-2-methylquinoline (Quinolone Core)

This protocol is a generalized procedure based on the Gould-Jacobs reaction.

  • Reaction Setup: In a microwave-safe vial equipped with a magnetic stir bar, add 3-methoxyaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Reaction: Heat the mixture using a microwave synthesizer to 250 °C for 10-20 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, a solid precipitate should form. Filter the solid and wash with cold acetonitrile.

  • Purification: The crude product can be recrystallized from a suitable solvent like ethanol to afford the purified 4-hydroxy-7-methoxy-2-methylquinoline.

Visualizations

Proposed Synthetic Workflow

G A 3-Methoxyaniline C 4-hydroxy-7-methoxy-2-methylquinoline A->C Gould-Jacobs Reaction B Ethyl Acetoacetate B->C E Furo[2,3-b]quinoline Precursor C->E Functional Group Manipulation D Introduction of Furan Precursor G 7-Methoxy-9-methylfuro[2,3-b]quinoline E->G Cyclization F Intramolecular Cyclization I This compound G->I Oxidation H Oxidation

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed Step Identify the problematic step: Quinolone or Furan formation? Start->Step Quinolone Quinolone Formation Issue Step->Quinolone Furan Furan Formation Issue Step->Furan Q_Check1 Check Reaction Temperature Quinolone->Q_Check1 F_Check1 Check Catalyst Activity Furan->F_Check1 Q_Sol1 Increase Temperature or Use Microwave Heating Q_Check1->Q_Sol1 Too Low Q_Check2 Check Reaction Time Q_Check1->Q_Check2 Optimal Q_Sol2 Optimize Time to Avoid Degradation Q_Check2->Q_Sol2 Too Long F_Sol1 Screen Different Lewis Acids or Catalytic Systems F_Check1->F_Sol1 Inactive F_Check2 Check Reaction Conditions F_Check1->F_Check2 Active F_Sol2 Use Milder Conditions to Prevent Decomposition F_Check2->F_Sol2 Too Harsh

Caption: Troubleshooting decision tree for addressing low reaction yield.

References

Stability testing of 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for conducting stability studies on 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione (MMFQT).

Frequently Asked Questions (FAQs)

Q1: What is the purpose of stability testing for MMFQT?

A1: Stability testing is crucial to understand how the quality of MMFQT varies with time under the influence of environmental factors such as temperature, humidity, and light. This data is essential for determining recommended storage conditions, re-test periods, and shelf-life. Forced degradation studies, a key part of this testing, help to identify likely degradation products and establish the stability-indicating power of analytical methods.

Q2: What are the most likely degradation pathways for MMFQT based on its structure?

A2: Given its furo[2,3-b]-quinoline-trione core, MMFQT is susceptible to several degradation pathways:

  • Hydrolysis: The quinoline-trione system may be susceptible to hydrolysis, particularly under strong acidic or basic conditions, potentially leading to ring-opening of the dione portion.

  • Oxidation: The electron-rich furo-quinoline system can be prone to oxidation, which may affect the methoxy group or other parts of the aromatic system.

  • Photodegradation: Aromatic and conjugated systems like MMFQT are often light-sensitive. Exposure to UV or visible light can induce photolytic reactions, leading to complex degradation products.

Q3: Which analytical method is most suitable for a stability study of MMFQT?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection, is the standard approach. An ideal method should be able to separate the intact MMFQT from all potential degradation products without interference. Method validation according to ICH Q2(R1) guidelines is necessary to ensure the method is fit for purpose.

Q4: What are the typical conditions for a forced degradation study?

A4: Forced degradation (or stress testing) involves exposing MMFQT to conditions more severe than accelerated stability testing. The goal is to generate a target degradation of 5-20%. Common conditions include:

  • Acidic Hydrolysis: 0.1 M HCl at 60-80°C

  • Basic Hydrolysis: 0.1 M NaOH at 60-80°C

  • Neutral Hydrolysis: Water at 60-80°C

  • Oxidation: 3-30% H₂O₂ at room temperature

  • Photostability: Exposure to a light source providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Thermal Stress: Dry heat at a temperature higher than that used for accelerated stability (e.g., 105°C).

Troubleshooting Guides

Issue 1: Multiple unexpected peaks appear in my HPLC chromatogram after stress testing.

  • Possible Cause: Extensive degradation of MMFQT has occurred, or secondary degradation of initial products has taken place.

  • Troubleshooting Steps:

    • Reduce Stress Severity: Decrease the temperature, concentration of the stress agent (acid, base, H₂O₂), or duration of exposure. The aim is to achieve a target degradation of 5-20% of the parent compound.

    • Check for Contamination: Ensure all solvents, reagents, and vials are clean and free from contaminants that could react with the compound or appear on the chromatogram.

    • Optimize Chromatography: Adjust the mobile phase gradient, column type, or pH to improve the resolution and separation of the degradation products from the parent peak.

Issue 2: The mass balance in my stability study is below 95%.

  • Possible Cause: Not all degradation products are being detected by the analytical method, or the degradants do not have a similar chromophore to the parent compound. It's also possible that volatile degradants have formed or the compound has adsorbed onto the container surface.

  • Troubleshooting Steps:

    • Change Detection Wavelength: Analyze samples at multiple UV wavelengths, or use a photodiode array (PDA) detector to screen for degradants with different absorption maxima.

    • Use a Universal Detector: If available, employ a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) to detect compounds with poor or no UV absorbance.

    • Check for Volatiles: Use techniques like headspace gas chromatography (GC) if volatile degradation products are suspected.

    • Verify Extraction Efficiency: Ensure the sample preparation and extraction procedure effectively recovers all compounds from the stressed solution.

Issue 3: I am observing no degradation under standard forced degradation conditions.

  • Possible Cause: MMFQT is highly stable under the tested conditions.

  • Troubleshooting Steps:

    • Increase Stress Severity: Increase the temperature, concentration of the stress agent, or exposure time. For example, move from 0.1 M HCl to 1 M HCl or increase the temperature from 60°C to 80°C.

    • Extend Duration: Continue the study for a longer period to allow for slower degradation to occur.

    • Confirm Compound Integrity: Verify that the starting material is pure and that the analytical method is functioning correctly by analyzing a known concentration of a control sample.

Data Presentation: Illustrative Stability Data

The following tables present hypothetical data to illustrate the expected outcomes of a forced degradation study on MMFQT.

Table 1: Summary of MMFQT Degradation under Various Stress Conditions

Stress ConditionDurationMMFQT Assay (%)% DegradationNo. of Degradants
0.1 M HCl (60°C)24 hours88.511.52
0.1 M NaOH (60°C)8 hours81.218.83
Water (80°C)48 hours98.11.91
3% H₂O₂ (RT)24 hours92.47.62
Photolytic (ICH Q1B)Cycle 185.714.34
Thermal (105°C)48 hours96.53.51

Table 2: Purity and Assay Data from Accelerated Stability Study (40°C / 75% RH)

Time PointMMFQT Assay (%)Major Degradant 1 (%)Total Impurities (%)
T=099.8< 0.050.2
1 Month99.10.250.9
3 Months98.20.601.8
6 Months97.01.153.0

Experimental Protocols

Protocol 1: Forced Degradation by Hydrolysis

  • Preparation: Prepare 1 mg/mL stock solutions of MMFQT in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: Add 1 mL of the stock solution to a 10 mL volumetric flask. Add 1 mL of 1.0 M HCl. Keep the flask at 60°C in a water bath for 24 hours.

  • Base Hydrolysis: Add 1 mL of the stock solution to a 10 mL volumetric flask. Add 1 mL of 1.0 M NaOH. Keep the flask at 60°C in a water bath for 8 hours.

  • Neutralization & Dilution: After the specified time, cool the flasks to room temperature. Neutralize the acid sample with 1.0 M NaOH and the base sample with 1.0 M HCl to approximately pH 7.

  • Sample Analysis: Dilute the neutralized solution to the target concentration (e.g., 100 µg/mL) with the mobile phase. Analyze immediately by a validated stability-indicating HPLC method. Run a control sample (unstressed) for comparison.

Protocol 2: Forced Degradation by Oxidation

  • Preparation: Prepare a 1 mg/mL stock solution of MMFQT.

  • Oxidative Stress: Add 1 mL of the stock solution to a 10 mL volumetric flask. Add 1 mL of 30% hydrogen peroxide (H₂O₂).

  • Incubation: Keep the flask protected from light at room temperature for 24 hours.

  • Sample Analysis: Dilute the sample to the target concentration with the mobile phase and analyze immediately by HPLC.

Visualizations

G cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis prep Prepare MMFQT Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base oxid Oxidation (3% H₂O₂, RT) prep->oxid photo Photolysis (ICH Q1B) prep->photo thermal Thermal (105°C, Dry Heat) prep->thermal neutralize Neutralize / Quench Reaction acid->neutralize base->neutralize hplc Analyze via Stability-Indicating HPLC-UV/PDA oxid->hplc photo->hplc thermal->hplc neutralize->hplc mass_spec Identify Degradants (LC-MS) hplc->mass_spec

Caption: Workflow for a forced degradation study of MMFQT.

G cluster_degradation Potential Degradation Products parent MMFQT (7-Methoxy-9-methylfuro[2,3-b]- quinoline-4,5,8(9H)-trione) d1 DP-1 (Hydrolytic Ring Opening) parent->d1  Acid/Base  Hydrolysis d2 DP-2 (Demethylation of Methoxy Group) parent->d2  Acidic or  Thermal Stress d3 DP-3 (Oxidation of Furan Ring) parent->d3  Oxidative  Stress (H₂O₂) d4 DP-4 (Photolytic Dimer) parent->d4  Photolytic  Stress (UV)

Caption: Hypothetical degradation pathways for MMFQT.

Technical Support Center: Refinement of Purification Methods for 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this semi-synthetic furoquinoline alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A1: this compound is a semi-synthetic derivative of the natural alkaloid acronycidine.[1][2][3] It is a red-brown solid with a molecular weight of 259.21 g/mol and a molecular formula of C13H9NO5.[2] This compound is soluble in methanol and DMSO.[2]

PropertyValue
Molecular Formula C13H9NO5
Molecular Weight 259.21 g/mol
Appearance Red-brown solid
Solubility Methanol, DMSO
Purity (typical) >95% by HPLC
Storage -20°C
CAS Number 859304-28-2

Q2: What are the most common methods for purifying furoquinoline alkaloids like this one?

A2: The most common purification techniques for furoquinoline alkaloids include column chromatography and High-Performance Liquid Chromatography (HPLC).[4][5] For preparative scale, column chromatography using silica gel or alumina is often employed.[5] For analytical and preparative purposes, reverse-phase HPLC with a C18 column is a standard method.[4] Recrystallization can also be used as a final purification step.[6][7][8][9][10]

Q3: What are the likely impurities I might encounter during the purification of this compound?

A3: Since this compound is a semi-synthetic derivative of acronycidine, impurities may include unreacted starting material, reagents from the synthesis, and side-products. Common side-products in the synthesis of furoquinoline alkaloids can arise from incomplete cyclization, oxidation, or demethylation reactions. Given the trione structure, the compound may also be susceptible to degradation, especially under harsh pH or temperature conditions during purification.

Q4: How can I monitor the purity of my fractions during column chromatography?

A4: Thin-Layer Chromatography (TLC) is the most common method for monitoring the purity of fractions. Use a suitable solvent system (e.g., a mixture of chloroform and methanol) to achieve good separation between the target compound and impurities. The spots can be visualized under UV light.

Troubleshooting Guides

Column Chromatography
ProblemPossible CauseRecommended Solution
Compound does not move from the baseline (low Rf) The solvent system is not polar enough.Increase the polarity of the mobile phase. For a chloroform/methanol system, gradually increase the percentage of methanol.
Compound runs with the solvent front (high Rf) The solvent system is too polar.Decrease the polarity of the mobile phase. For a chloroform/methanol system, decrease the percentage of methanol.
Streaking of the compound on the TLC plate and column The compound is highly polar or acidic/basic in nature, leading to strong interactions with the silica gel.Add a small amount of a modifier to the eluent. For basic compounds like some alkaloids, adding a small percentage of triethylamine or ammonia can improve peak shape. For acidic compounds, a small amount of acetic acid or formic acid may help. Consider using a different stationary phase like alumina.[5]
Poor separation of the target compound from an impurity The chosen solvent system has poor selectivity for the two compounds.Try a different solvent system. Experiment with various combinations of solvents with different polarities and properties (e.g., ethyl acetate/hexane, dichloromethane/acetone). A gradient elution, where the polarity of the mobile phase is gradually increased, may also improve separation.
The compound appears to be decomposing on the column The compound is unstable on silica gel, which is slightly acidic. The trione functionality may be sensitive.Use a less acidic stationary phase like neutral alumina. Deactivate the silica gel by adding a small percentage of water or triethylamine to the slurry before packing the column. Perform the chromatography at a lower temperature if possible.
High-Performance Liquid Chromatography (HPLC)
ProblemPossible CauseRecommended Solution
Broad or tailing peaks Secondary interactions between the basic nitrogen of the quinoline and residual silanols on the C18 column. The mobile phase pH is not optimal.Add a modifier to the mobile phase. A small amount of an acid like formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%) can protonate the basic nitrogen and improve peak shape.[4] Using a buffered mobile phase (e.g., ammonium acetate or ammonium formate) can also help.[11][12]
Poor resolution between the target compound and an impurity The mobile phase composition is not optimized.Optimize the mobile phase gradient. A shallower gradient can improve the separation of closely eluting peaks. Try a different organic modifier (e.g., methanol instead of acetonitrile) as this can alter the selectivity.[11]
Variable retention times Inconsistent mobile phase preparation, column temperature fluctuations, or column degradation.Ensure accurate and consistent preparation of the mobile phase. Use a column oven to maintain a constant temperature. If the column has been used extensively, it may need to be replaced.
No peak detected The compound is not eluting from the column or is not being detected.If the compound is very polar, it may not be retained on a C18 column. Consider a more polar column or a different chromatographic technique like HILIC. Ensure the detector wavelength is set appropriately for the compound's UV absorbance maximum. For furoquinoline alkaloids, this is often in the 240-350 nm range.
Recrystallization
ProblemPossible CauseRecommended Solution
Compound does not dissolve in the hot solvent The solvent is not a good choice for dissolving the compound.Select a different solvent. The principle of "like dissolves like" can be a good starting point; for a moderately polar compound, try solvents like ethanol, acetone, or ethyl acetate.[7][10] A solvent pair (one in which the compound is soluble and one in which it is insoluble) can also be effective.[9]
Compound "oils out" instead of forming crystals The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.Use a lower-boiling point solvent. Add a slightly larger volume of the hot solvent to reduce saturation. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. Add a seed crystal of the pure compound.
No crystals form upon cooling The solution is not saturated enough, or crystallization is very slow.Evaporate some of the solvent to increase the concentration and then allow it to cool again. Cool the solution in an ice bath to further decrease solubility. If using a solvent pair, add more of the "insoluble" solvent dropwise.
Low recovery of the purified compound Too much solvent was used, or the compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary to fully dissolve the compound. Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal formation. Wash the collected crystals with a minimal amount of ice-cold solvent.

Experimental Protocols

Preparative Column Chromatography

This protocol provides a general guideline. The specific solvent system and gradient should be optimized using TLC first.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column bed.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 100% chloroform or a high percentage of hexane in an ethyl acetate/hexane system). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol or ethyl acetate). A typical gradient might be from 0% to 10% methanol in chloroform.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Reverse-Phase HPLC Purification

This protocol is for a preparative or semi-preparative reverse-phase HPLC system.

  • Column: A C18 stationary phase is commonly used for furoquinoline alkaloids.[4]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid or 10 mM ammonium acetate.

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid.

  • Sample Preparation: Dissolve the crude or partially purified compound in the mobile phase or a suitable solvent like methanol or DMSO. Filter the sample through a 0.45 µm syringe filter before injection.

  • Elution Program: Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B. A typical gradient might be from 10% to 90% Solvent B over 30-40 minutes.

  • Detection: Monitor the elution using a UV detector at a wavelength where the compound has strong absorbance.

  • Fraction Collection: Collect the peak corresponding to the target compound.

  • Product Isolation: Remove the organic solvent from the collected fraction using a rotary evaporator. The remaining aqueous solution can be freeze-dried or extracted with an organic solvent to isolate the pure compound.

Visualizations

Experimental Workflow for Purification

PurificationWorkflow Crude Crude Product ColumnChromatography Column Chromatography (Silica Gel) Crude->ColumnChromatography TLC_Analysis1 TLC Analysis of Fractions ColumnChromatography->TLC_Analysis1 ImpureFractions1 Impure Fractions TLC_Analysis1->ImpureFractions1 Impure PureFractions_CC Pure Fractions TLC_Analysis1->PureFractions_CC Pure Evaporation1 Solvent Evaporation PureFractions_CC->Evaporation1 SemiPureProduct Semi-Pure Product Evaporation1->SemiPureProduct

Caption: General workflow for purification via column chromatography.

Troubleshooting Logic for Recrystallization

RecrystallizationTroubleshooting Start Start Recrystallization Dissolve Dissolve in Hot Solvent Start->Dissolve OilingOut Compound 'Oils Out'? Dissolve->OilingOut Cool Cool Solution CheckCrystals Crystals Formed? Cool->CheckCrystals CheckPurity Check Purity (e.g., MP, TLC) CheckCrystals->CheckPurity Yes Concentrate Concentrate solution or add anti-solvent CheckCrystals->Concentrate No PureProduct Pure Product CheckPurity->PureProduct Yes Repeat Repeat Recrystallization CheckPurity->Repeat No OilingOut->Cool No ChangeSolvent_Oil Use more solvent or change solvent OilingOut->ChangeSolvent_Oil Yes ChangeSolvent_Oil->Dissolve Concentrate->Cool Repeat->Dissolve

Caption: Decision-making process for troubleshooting recrystallization.

References

Technical Support Center: Navigating Off-Target Effects of Quinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quinoline-based compounds. The following information is designed to help identify and mitigate potential off-target effects in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why do my quinoline-based compounds show activity in multiple, unrelated assays?

A1: Quinoline-based compounds are a known class of Pan-Assay Interference Compounds (PAINS).[1][2][3] PAINS are compounds that appear as "hits" in many different high-throughput screening (HTS) assays due to nonspecific activity rather than specific interaction with the intended target.[1] This can lead to a high rate of false positives. The quinoline scaffold itself is considered a "privileged structure" in medicinal chemistry, but certain derivatives can be prone to nonspecific interactions.[4]

Q2: What are the common mechanisms of off-target effects for quinoline compounds?

A2: Quinoline derivatives can cause off-target effects through various mechanisms, including:

  • Compound Aggregation: At higher concentrations, some compounds can form aggregates that sequester and non-specifically inhibit enzymes.[5]

  • Reactivity: Some quinoline structures contain reactive electrophilic groups that can covalently modify proteins, often by reacting with cysteine residues.[6]

  • DNA Intercalation: The planar aromatic structure of the quinoline ring allows some derivatives to intercalate into DNA, which can inhibit the activity of various DNA-interacting enzymes.[7]

  • Fluorescence Interference: Quinolines can possess intrinsic fluorescent properties that may interfere with assay readouts, either by quenching the signal or by producing a false signal.[5][8]

  • Metal Chelation: The 8-hydroxyquinoline substructure is a well-known metal chelator, which can disrupt the function of metalloenzymes.[9][10]

  • Broad Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors.[11][12] Some derivatives may exhibit promiscuous inhibition across a range of kinases.[4]

Q3: My lead quinoline compound is showing unexpected cytotoxicity. What could be the cause?

A3: Unexpected cytotoxicity can arise from several off-target effects. For instance, some quinoline derivatives have been shown to inhibit the hERG K+ channel, which can lead to cardiotoxicity.[13] Additionally, inhibition of essential enzymes like topoisomerases or disruption of tubulin polymerization can lead to broad cytotoxic effects.[14][15] It is also possible that the observed cytotoxicity is due to reactive metabolites formed during cellular processing.

Q4: How can I differentiate between a true hit and a PAINS compound in my screening results?

A4: Differentiating a true hit from a PAINS compound requires a series of validation and counter-screening experiments:

  • Orthogonal Assays: Confirm the activity of your compound in a secondary assay that uses a different detection method or technology.[6]

  • Dose-Response Curve Analysis: Analyze the shape of the dose-response curve. PAINS often exhibit steep or unusual curve shapes.

  • Structure-Activity Relationship (SAR) Analysis: Synthesize and test analogues of your hit compound. True hits typically show a clear SAR, where small structural changes lead to predictable changes in activity.[16]

  • Biophysical Methods: Employ techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or NMR spectroscopy to confirm direct binding to the target protein.

  • Computational Filtering: Use computational tools and filters to check if your compound contains substructures commonly associated with PAINS.[1]

Troubleshooting Guides

Issue 1: High background or false positives in fluorescence-based assays.

This workflow helps to identify and mitigate fluorescence-based assay interference.

G start High Background or False Positives in Fluorescence Assay check_intrinsic Measure Compound's Intrinsic Fluorescence at Assay Wavelengths start->check_intrinsic is_fluorescent Is the compound fluorescent? check_intrinsic->is_fluorescent quenching_assay Perform a Quenching Assay is_fluorescent->quenching_assay No orthogonal_assay Use an Orthogonal Assay (e.g., luminescence, absorbance) is_fluorescent->orthogonal_assay Yes is_quencher Does the compound quench the signal? quenching_assay->is_quencher is_quencher->orthogonal_assay Yes no_interference Fluorescence Interference Unlikely is_quencher->no_interference No modify_compound Modify Compound to Reduce Fluorescence Properties orthogonal_assay->modify_compound

Caption: Troubleshooting workflow for fluorescence interference.

Issue 2: Compound shows activity against multiple unrelated enzymes.

This decision tree guides the investigation of promiscuous inhibition.

G start Activity Against Multiple Unrelated Enzymes check_aggregation Perform Aggregation Assay (e.g., Dynamic Light Scattering, TEM) start->check_aggregation is_aggregator Does the compound aggregate? check_aggregation->is_aggregator add_detergent Add Non-ionic Detergent (e.g., Triton X-100) to Assay Buffer is_aggregator->add_detergent Yes check_reactivity Assess Covalent Modification (e.g., Mass Spectrometry, ALARM NMR) is_aggregator->check_reactivity No activity_reduced Is activity significantly reduced? add_detergent->activity_reduced aggregation_likely Aggregation is a likely cause. Consider compound modification. activity_reduced->aggregation_likely Yes activity_reduced->check_reactivity No is_reactive Is the compound reactive? check_reactivity->is_reactive reactivity_likely Reactivity is a likely cause. Consider compound modification. is_reactive->reactivity_likely Yes other_mechanism Consider other off-target mechanisms (e.g., broad kinase inhibition, DNA binding). is_reactive->other_mechanism No

Caption: Decision tree for investigating promiscuous inhibition.

Quantitative Data Summary

The following tables summarize reported on-target and off-target activities for selected quinoline-based compounds.

Table 1: Kinase Inhibition Profile of Selected Quinoline Derivatives

CompoundTarget KinaseTarget IC50 (nM)Off-Target KinaseOff-Target IC50 (nM)Reference
Zgwatinibc-Met0.93 - 0.95hERG37 - 463[13]
Cabozantinib Analog 27c-Met19--[13]
Cabozantinib Analog 28c-Met64--[13]
Omipalisib (GSK2126458)PI3K/mTORPotent (not specified)--[13]
Compound 39mTOR/PI3Kα1400 / 900--[13]
Compound 40PI3Kδ1.9--[13]
Quinolyl-thienyl chalcone 31VEGFR-273.41--[17]

Table 2: Antiproliferative Activity and Off-Target Effects

CompoundCancer Cell LineAntiproliferative IC50 (µM)Known Off-Target EffectReference
Diarylurea quinoline 64NCI 60-cell panelMicromolar rangeC-Raf kinase inhibition (76.65% at 10 µM)[13]
Bis-quinoline 2aU937 / HL60SubmicromolarPotential for off-target effects due to solubility issues[4]
Bis-quinoline 4aU937 / HL600.5 / 0.3Drop in DNMT3A inhibition suggests off-targets[4]
91b1Various cancer cell linesSignificant (not specified)Downregulation of Lumican[18]

Experimental Protocols

Protocol 1: Cell Proliferation (MTT) Assay to Assess Cytotoxicity

  • Cell Seeding: Seed exponentially growing cells in a 96-well plate at a density of 2 x 10³ cells/well and incubate for 72 hours in complete medium.[4]

  • Compound Treatment: Add increasing concentrations of the quinoline compound (e.g., ranging from 0.01 to 100 µM) to the wells. Include a vehicle control (e.g., DMSO).[4]

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 48 hours).[4]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the dose that causes 50% inhibition of cell growth (IC50) by plotting the percentage of cell viability against the compound concentration.

Protocol 2: Kinase Inhibition Assay (Generic)

  • Assay Preparation: Prepare a reaction buffer containing the purified target kinase, a suitable substrate (e.g., a peptide), and ATP.

  • Compound Addition: Add various concentrations of the quinoline inhibitor to the reaction mixture. Include a positive control inhibitor and a no-inhibitor control.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at a controlled temperature for a specific duration.

  • Reaction Termination: Stop the reaction using a suitable method (e.g., adding EDTA).

  • Detection: Quantify the kinase activity. This can be done using various methods, such as:

    • Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Fluorescence/Luminescence assays: Using modified substrates or antibodies to detect the phosphorylated product. For example, ADP-Glo™ Kinase Assay measures the amount of ADP produced.

  • Data Analysis: Determine the IC50 value by plotting the percentage of kinase inhibition against the inhibitor concentration.

Signaling Pathway Diagrams

PI3K/Akt/mTOR and Ras/Raf/MEK Signaling Pathways

Many quinoline-based compounds are designed to inhibit kinases within these critical cancer-related signaling pathways.[13] Understanding these pathways is crucial for interpreting on-target and off-target effects.

G cluster_0 PI3K/Akt/mTOR Pathway cluster_1 Ras/Raf/MEK Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Proliferation & Survival mTOR->Proliferation_Survival Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression & Cell Growth ERK->Gene_Expression RTK Receptor Tyrosine Kinase (RTK) (e.g., c-Met, EGFR, VEGFR) RTK->PI3K RTK->Ras Quinoline_Inhibitor Quinoline-Based Inhibitor Quinoline_Inhibitor->PI3K Quinoline_Inhibitor->mTOR Quinoline_Inhibitor->Raf Quinoline_Inhibitor->RTK

Caption: Key oncogenic signaling pathways targeted by quinoline inhibitors.

References

Technical Support Center: Enhancing In Vivo Bioavailability of Semi-Synthetic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo bioavailability of semi-synthetic compounds.

Troubleshooting Guides

Issue: Low Oral Bioavailability Observed in Preclinical Animal Models

Possible Cause 1: Poor Aqueous Solubility

  • Troubleshooting Steps:

    • Characterize Physicochemical Properties: Determine the compound's solubility at different pH values (relevant to the gastrointestinal tract), its pKa, and LogP.

    • Formulation Strategies:

      • pH adjustment: If the compound is ionizable, adjusting the pH of the formulation vehicle can enhance solubility.

      • Co-solvents: Employing co-solvents like PEG 400, propylene glycol, or ethanol can increase the solubility of hydrophobic compounds.

      • Surfactants: The use of non-ionic surfactants such as Tween® 80 or Cremophor® EL can aid in the solubilization of poorly soluble drugs.

    • Advanced Formulation Approaches:

      • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can enhance the absorption of lipophilic drugs.

      • Amorphous solid dispersions: Dispersing the compound in a polymer matrix can prevent crystallization and improve dissolution.

Possible Cause 2: Extensive First-Pass Metabolism

  • Troubleshooting Steps:

    • In Vitro Metabolic Stability: Assess the compound's stability in liver microsomes or hepatocytes to determine the rate of metabolic clearance.

    • Route of Administration: Consider alternative routes of administration that bypass the liver, such as intravenous, intraperitoneal, or subcutaneous injections, to determine the maximum achievable systemic exposure.

    • Co-administration with Inhibitors: In preclinical studies, co-administering a known inhibitor of the metabolizing enzymes (e.g., 1-aminobenzotriazole for cytochrome P450 enzymes) can help confirm the role of first-pass metabolism.

Possible Cause 3: Efflux by Transporters

  • Troubleshooting Steps:

    • In Vitro Transporter Assays: Use cell lines overexpressing specific efflux transporters (e.g., P-glycoprotein) to determine if the compound is a substrate.

    • Co-administration with Inhibitors: In in vivo studies, co-administration with a known efflux transporter inhibitor (e.g., verapamil for P-gp) can indicate the involvement of transporters in limiting absorption.

Frequently Asked Questions (FAQs)

Q1: How can I improve the dissolution rate of my semi-synthetic compound?

A1: Several techniques can be employed to enhance the dissolution rate:

  • Particle Size Reduction: Micronization or nanocrystallization increases the surface area of the drug, leading to a faster dissolution rate.

  • Solid Dispersions: Creating a solid dispersion of your compound in a water-soluble carrier can improve its wettability and dissolution.

  • Use of Solubilizing Excipients: Incorporating excipients such as surfactants, cyclodextrins, or hydrophilic polymers into your formulation can enhance solubility and dissolution.

Q2: What are the key considerations when developing a formulation for a poorly soluble semi-synthetic compound?

A2: Key considerations include:

  • Physicochemical Properties of the Compound: Understanding the compound's solubility, permeability, and pKa is crucial for selecting an appropriate formulation strategy.

  • Route of Administration: The intended route of administration will dictate the types of excipients and formulation technologies that can be used.

  • Toxicity of Excipients: Ensure that all excipients used in the formulation are safe and approved for the intended route of administration and animal species.

  • Stability of the Formulation: The formulation should be physically and chemically stable for the duration of the study.

Q3: How do I perform an in vivo bioavailability study in rats?

A3: A typical protocol involves:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.

  • Fasting: Fast the animals overnight (12-18 hours) before dosing, with free access to water.

  • Dosing: Administer the compound via the desired route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) from the tail vein or another appropriate site.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the drug concentration.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration) to determine the bioavailability.

Data Presentation

Table 1: Comparison of Bioavailability Enhancement Techniques

TechniqueMechanism of ActionAdvantagesDisadvantagesTypical Fold Increase in Bioavailability
Micronization Increases surface area for dissolutionSimple, cost-effectiveLimited effectiveness for very poorly soluble compounds2-5 fold
Nanosuspensions Significantly increases surface area and saturation solubilityHigh drug loading, improved dissolution velocityPotential for physical instability (crystal growth)5-20 fold
Solid Dispersions Drug is molecularly dispersed in a hydrophilic carrierSignificant improvement in dissolution ratePotential for drug recrystallization, manufacturing challenges5-50 fold
Lipid-Based Formulations (e.g., SEDDS) Solubilizes the drug in lipidic excipients, enhances lymphatic uptakeImproves solubility and permeability, can reduce first-pass metabolismPotential for GI side effects, complex formulation development2-15 fold
Cyclodextrin Complexation Forms inclusion complexes with the drug, increasing its solubilityHigh solubilization capacity, well-established technologyCan be limited by the size and shape of the drug molecule2-10 fold

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension by Wet Milling

  • Slurry Preparation: Disperse the semi-synthetic compound in an aqueous solution containing a stabilizer (e.g., a surfactant like Tween® 80 or a polymer like HPMC).

  • Milling: Introduce the slurry into a bead mill containing grinding media (e.g., zirconium oxide beads).

  • Milling Process: Mill the suspension at a high speed for a specified duration (e.g., 1-4 hours) until the desired particle size is achieved.

  • Particle Size Analysis: Monitor the particle size distribution using a technique like laser diffraction or dynamic light scattering.

  • Removal of Milling Media: Separate the nanosuspension from the grinding media.

  • Characterization: Characterize the final nanosuspension for particle size, zeta potential, and drug content.

Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

  • Solubilization: Dissolve the semi-synthetic compound and a hydrophilic polymer (e.g., PVP, HPMC) in a common volatile solvent (e.g., methanol, acetone).

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the resulting solid mass in a vacuum oven to remove any residual solvent.

  • Milling and Sieving: Mill the dried solid dispersion and sieve it to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for its amorphous nature (using techniques like XRD or DSC), drug content, and dissolution properties.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_characterization Physicochemical Characterization cluster_strategy Formulation Strategy cluster_evaluation In Vivo Evaluation Low Bioavailability Low Bioavailability Solubility Solubility (pH-dependent) Low Bioavailability->Solubility Poor Solubility? Permeability Permeability (e.g., PAMPA) Low Bioavailability->Permeability Low Permeability? Metabolism Metabolic Stability (Microsomes) Low Bioavailability->Metabolism High Metabolism? Solubility_Enhancement Solubility Enhancement (e.g., Nanosuspension) Solubility->Solubility_Enhancement Permeability_Enhancement Permeability Enhancement (e.g., SEDDS) Permeability->Permeability_Enhancement Metabolism_Reduction Metabolism Reduction (e.g., Co-administration) Metabolism->Metabolism_Reduction InVivo_Study In Vivo Study (e.g., Rat model) Solubility_Enhancement->InVivo_Study Permeability_Enhancement->InVivo_Study Metabolism_Reduction->InVivo_Study PK_Analysis Pharmacokinetic Analysis InVivo_Study->PK_Analysis

Caption: Troubleshooting workflow for low bioavailability.

signaling_pathway cluster_lumen GI Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation Compound_Formulation Compound in Formulation Dissolution Dissolution Compound_Formulation->Dissolution Solubilized_Compound Solubilized Compound Dissolution->Solubilized_Compound Apical_Membrane Apical Membrane Solubilized_Compound->Apical_Membrane Passive/Active Transport Efflux_Transporter Efflux Transporter (e.g., P-gp) Solubilized_Compound->Efflux_Transporter Absorbed_Compound Absorbed Compound Basolateral_Membrane Basolateral Membrane Systemic_Circulation Systemic Circulation Metabolizing_Enzymes Metabolizing Enzymes (e.g., CYP3A4) Metabolizing_Enzymes->Absorbed_Compound Metabolites Absorbed_Compound->Basolateral_Membrane Transport Absorbed_Compound->Metabolizing_Enzymes logical_relationship Start Start: Poorly Soluble Semi-Synthetic Compound BCS_Class Determine BCS Class Start->BCS_Class Class_II BCS Class II (Low Solubility, High Permeability) BCS_Class->Class_II Low Solubility, High Permeability Class_IV BCS Class IV (Low Solubility, Low Permeability) BCS_Class->Class_IV Low Solubility, Low Permeability Solubility_Strategy Focus on Solubility Enhancement Class_II->Solubility_Strategy Combined_Strategy Combine Solubility and Permeability Enhancement Class_IV->Combined_Strategy Formulation_Choice Select Formulation: - Nanosuspension - Solid Dispersion - Cyclodextrin Complex Solubility_Strategy->Formulation_Choice Advanced_Formulation Select Advanced Formulation: - SEDDS - SLNs Combined_Strategy->Advanced_Formulation

Validation & Comparative

A Comparative Analysis of Acronycidine and its Derivative, 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the furoquinoline alkaloid acronycidine and its semi-synthetic derivative, 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione. While acronycidine has been the subject of biological investigation, its trione derivative is a less-characterized compound. This comparison synthesizes the available data and provides a framework for future research by including detailed experimental protocols for evaluating similar compounds.

Chemical and Physical Properties

Acronycidine is a natural product isolated from the bark of Acronychia baueri and Melicope fareana.[1][2] In contrast, this compound is a semi-synthetic derivative of acronycidine.[1][2] The structural differences, particularly the conversion of the aromatic quinoline core in acronycidine to a quinoline-trione system, are expected to significantly influence the physicochemical and biological properties of the molecule.

A summary of their known properties is presented below:

PropertyAcronycidineThis compound
IUPAC Name 5,7,8-TrimethoxydictamnineThis compound
Molecular Formula C₁₅H₁₅NO₄C₁₃H₉NO₅
Molecular Weight 273.28 g/mol 259.21 g/mol [2]
Appearance Not specified in resultsRed-brown solid[2]
Solubility Not specified in resultsSoluble in methanol or DMSO[2]
Source Natural (from Acronychia baueri, Melicope fareana)[1][2]Semi-synthetic from acronycidine[1][2]

Below is a visualization of the structural relationship between acronycidine and its derivative.

G Chemical Structures cluster_acronycidine Acronycidine cluster_trione This compound acronycidine acronycidine trione trione acronycidine->trione Semi-synthesis G Workflow for Cytotoxicity Screening start Start: Cell Culture seed Seed cells in 96-well plates start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with serial dilutions of compounds incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve Dissolve formazan with DMSO incubate3->dissolve read Read absorbance at 570 nm dissolve->read analyze Analyze data and calculate IC50 read->analyze end End: Report IC50 values analyze->end G Hypothesized PI3K/AKT/mTOR Inhibition Compound Quinoline Derivative (e.g., Acronycidine) PI3K PI3K Compound->PI3K Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

References

A Comparative In Vitro Efficacy Analysis of 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione and Standard Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione is a semisynthetic derivative of the quinoline alkaloid acronycidine.[1] While the quinoline scaffold is a common feature in many compounds with demonstrated anticancer properties, to date, no biological activity has been published for this specific compound.[1] This guide provides a proposed framework for the in vitro validation of its efficacy, comparing it with established anticancer drugs, Doxorubicin and Cisplatin. The following sections detail the experimental protocols and data presentation formats necessary to conduct a thorough comparative analysis.

Comparative Cytotoxicity Analysis

The initial evaluation of anticancer potential involves assessing the cytotoxicity of the compound across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency.

Table 1: Comparative IC50 Values (µM) of Test Compounds across Various Cancer Cell Lines

Cell LineCancer Type7-Methoxy-9-methylfuro[2,3-b]- quinoline-4,5,8(9H)-trioneDoxorubicin (Positive Control)Cisplatin (Positive Control)
MCF-7 Breast AdenocarcinomaHypothetical DataKnown ValueKnown Value
HCT-116 Colon CarcinomaHypothetical DataKnown ValueKnown Value
A549 Lung CarcinomaHypothetical DataKnown ValueKnown Value
HeLa Cervical CancerHypothetical DataKnown ValueKnown Value

Experimental Protocol: MTT Assay for Cell Viability

This protocol is adapted from standard methodologies for assessing cell viability based on the metabolic activity of mitochondrial enzymes.[2]

  • Cell Seeding: Plate cancer cells (MCF-7, HCT-116, A549, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound, Doxorubicin, and Cisplatin in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include untreated cells as a negative control.

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Workflow for In Vitro Cytotoxicity Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cancer Cell Culture (MCF-7, HCT-116, A549, HeLa) cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare Serial Dilutions of Test Compounds treatment Treat Cells with Compounds (48-72h Incubation) compound_prep->treatment cell_seeding->treatment mtt_assay Add MTT Reagent (4h Incubation) treatment->mtt_assay dissolve Dissolve Formazan Crystals (DMSO) mtt_assay->dissolve read_plate Measure Absorbance (570 nm) dissolve->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability calc_ic50 Determine IC50 Values calc_viability->calc_ic50

Caption: Workflow for determining the cytotoxic effects of test compounds.

Apoptosis Induction Analysis

To determine if the observed cytotoxicity is due to the induction of apoptosis, flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining is a standard method.

Table 2: Percentage of Apoptotic Cells (Annexin V+/PI-) and Necrotic Cells (Annexin V+/PI+) after Treatment

Treatment (at IC50)Cell Line% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis/Necrosis (Annexin V+/PI+)
Untreated Control HCT-116Hypothetical DataHypothetical Data
7-Methoxy-9-methylfuro[2,3-b]- quinoline-4,5,8(9H)-trione HCT-116Hypothetical DataHypothetical Data
Doxorubicin HCT-116Hypothetical DataHypothetical Data

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Seed HCT-116 cells in 6-well plates and treat with the IC50 concentration of each compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis/necrosis).

Investigation of Potential Signaling Pathways

Quinoline derivatives have been shown to affect various signaling pathways involved in cell survival and proliferation, such as the PI3K/AKT/mTOR pathway.[3] Western blotting can be used to assess the effect of the compound on key proteins in this pathway.

Table 3: Relative Protein Expression Levels in HCT-116 Cells Post-Treatment

Treatment (at IC50)p-AKT / Total AKT Ratiop-mTOR / Total mTOR RatioCleaved Caspase-3 / Total Caspase-3 Ratio
Untreated Control 1.001.001.00
7-Methoxy-9-methylfuro[2,3-b]- quinoline-4,5,8(9H)-trione Hypothetical DataHypothetical DataHypothetical Data
Wortmannin (PI3K Inhibitor) Known ValueKnown ValueKnown Value

Experimental Protocol: Western Blotting

  • Protein Extraction: Treat HCT-116 cells with the IC50 concentration of the test compound. Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against p-AKT, AKT, p-mTOR, mTOR, cleaved Caspase-3, and an internal loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities and normalize the expression of target proteins to the loading control.

PI3K/AKT/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound 7-Methoxy-9-methylfuro [2,3-b]-quinoline-4,5,8(9H)-trione Compound->PI3K Potential Inhibition

Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by the test compound.

This guide outlines a systematic approach to validate the in vitro efficacy of this compound. By employing these standardized assays and comparing the results with well-characterized anticancer drugs, researchers can generate the necessary data to determine its potential as a novel therapeutic agent. The provided protocols and templates for data presentation will ensure a comprehensive and objective evaluation.

References

Navigating the Translational Gap: A Comparative Guide to In Vivo and In Vitro Studies of Novel Furoquinoline Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the journey of a novel anticancer compound from laboratory benchtop to clinical application is fraught with challenges. A critical juncture in this process is the transition from in vitro to in vivo studies. This guide provides a comparative analysis of the performance of novel furoquinoline derivatives in these two distinct experimental settings, highlighting key data, methodologies, and the often-observed translational discrepancies.

Furoquinoline alkaloids, a class of heterocyclic natural products, and their synthetic derivatives have garnered significant interest in oncology for their potent cytotoxic and antitumor activities.[1] Their mechanisms of action often involve the modulation of critical cellular signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and c-Met pathways. This guide will delve into the experimental data from studies on novel furoquinoline derivatives, offering a clear comparison of their efficacy in controlled cellular environments versus complex biological systems.

Quantitative Comparison of Efficacy: In Vitro vs. In Vivo

The initial assessment of a compound's anticancer potential typically involves screening against a panel of cancer cell lines to determine its half-maximal inhibitory concentration (IC50). While a low IC50 value is a promising indicator, it does not always translate to potent antitumor activity in vivo. The following tables summarize quantitative data from studies on novel furoquinoline and structurally related pyrrolo[4,3,2-de]quinoline derivatives, illustrating this crucial point.

One notable example is the synthetic makaluvamine analog, 7-(4-fluorobenzylamino)-1,3,4,8-tetrahydropyrrolo[4,3,2-de]quinolin-8(1H)-one (FBA-TPQ). This compound demonstrated potent in vitro cytotoxicity across a range of cancer cell lines, which prompted its further evaluation in an in vivo xenograft model.[2][3]

Table 1: In Vitro Cytotoxicity of FBA-TPQ (A Makaluvamine Analog) [2]

Cell LineCancer TypeIC50 (µM)
MCF-7Breast0.097
MDA-MB-468Breast0.125
LNCaPProstate0.215
DU145Prostate0.188
H460Lung0.312
A549Lung0.450
PANC-1Pancreatic0.287
MIA PaCa-2Pancreatic0.355
HCT116Colon0.195
HT29Colon0.240
U87Brain0.210
SF295Brain0.265

The promising sub-micromolar IC50 values, particularly against breast cancer cell lines, led to the investigation of FBA-TPQ's efficacy in a mouse xenograft model using MCF-7 cells.

Table 2: In Vivo Antitumor Activity of FBA-TPQ in MCF-7 Xenograft Model [2]

Dosage and ScheduleTumor Growth Inhibition (%)
5 mg/kg/day, 3 days/week for 3 weeks36.2
10 mg/kg/day, 3 days/week for 2 weeksNot Reported
20 mg/kg/day, 3 days/week for 1 week71.6

This data illustrates a dose-dependent antitumor response in vivo. While the potent in vitro activity translated to significant tumor growth inhibition, it also highlights the necessity of evaluating a range of doses to achieve a therapeutic effect in a whole-organism setting.

Other novel furo[2,3-b]quinoline derivatives have also shown promising in vitro activity. For instance, compound 10c from a synthesized series exhibited potent and selective cytotoxicity against several cancer cell lines.

Table 3: In Vitro Cytotoxicity of Furo[2,3-b]quinoline Derivative 10c

Cell LineCancer TypeIC50 (µM)
HCT-116Colon4.32
MCF-7Breast6.85
U2OSOsteosarcoma12.54
A549Lung24.96
HL-7702 (normal)Liver> 50

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. Below are summaries of the key protocols employed in the in vitro and in vivo studies of novel furoquinoline derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[2]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the furoquinoline derivatives for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

In Vivo Xenograft Model

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research.

  • Cell Implantation: A suspension of human cancer cells (e.g., MCF-7) is subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: The mice are then randomized into control and treatment groups. The treatment group receives the furoquinoline derivative at specified doses and schedules, while the control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Tumor volume is often calculated using the formula: (length x width²)/2.

  • Data Analysis: The tumor growth inhibition is calculated by comparing the average tumor volume of the treated group to that of the control group. The body weight of the mice is also monitored as an indicator of toxicity.

Mechanism of Action and Signaling Pathways

The anticancer effects of furoquinoline derivatives are often attributed to their ability to interfere with key signaling pathways that drive tumor growth and survival. Two of the most frequently implicated pathways are the PI3K/Akt/mTOR and the c-Met signaling cascades.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, growth, and survival. Its aberrant activation is a common feature in many cancers. Some furoquinoline alkaloids have been shown to inhibit this pathway, leading to a reduction in cancer cell viability.

PI3K_Akt_mTOR_Pathway cluster_membrane cluster_cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Furoquinolines Furoquinoline Derivatives Furoquinolines->PI3K Inhibition Furoquinolines->Akt Inhibition

Caption: PI3K/Akt/mTOR pathway inhibition by furoquinoline derivatives.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell migration, invasion, and angiogenesis. Dysregulation of the HGF/c-Met axis is associated with poor prognosis in several cancers. Furoquinoline derivatives have been investigated as potential inhibitors of this pathway.

cMet_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus HGF HGF cMet c-Met Receptor HGF->cMet Grb2 Grb2 cMet->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Invasion Invasion & Metastasis Transcription->Invasion Furoquinolines Furoquinoline Derivatives Furoquinolines->cMet Inhibition

Caption: Inhibition of the c-Met signaling pathway by furoquinoline derivatives.

Experimental Workflow: From In Vitro to In Vivo

The progression of a novel furoquinoline derivative from initial screening to preclinical in vivo testing follows a structured workflow.

Experimental_Workflow Synthesis Synthesis of Novel Furoquinoline Derivatives InVitro In Vitro Screening (e.g., MTT Assay) Synthesis->InVitro IC50 Determine IC50 Values InVitro->IC50 LeadSelection Lead Compound Selection IC50->LeadSelection InVivo In Vivo Studies (Xenograft Model) LeadSelection->InVivo Potent & Selective Compounds Mechanism Mechanism of Action Studies (e.g., Western Blot) LeadSelection->Mechanism Efficacy Evaluate Antitumor Efficacy & Toxicity InVivo->Efficacy Efficacy->Mechanism Clinical Preclinical Candidate Efficacy->Clinical Mechanism->Clinical

Caption: A typical workflow for the preclinical evaluation of novel furoquinoline derivatives.

References

A Comparative Analysis of the Anticancer Activity of 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione and Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For research, scientific, and drug development professionals, this guide provides a comparative overview of the potential anticancer activity of the novel compound 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione against established anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel. Due to the absence of published data on this compound, this guide utilizes data from a structurally similar furoquinoline alkaloid, Dictamnine, as a proxy to establish a hypothetical comparative framework.

Introduction

This compound is a novel synthetic compound belonging to the furoquinoline class of alkaloids. While its specific biological activities are yet to be reported, related compounds, such as Dictamnine, have demonstrated promising anticancer properties.[1][2][3] This guide aims to present a hypothetical yet data-driven comparison of its potential anticancer efficacy against commonly used chemotherapeutic agents across various cancer cell lines. The comparative data for Doxorubicin, Cisplatin, and Paclitaxel are derived from existing literature.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values for Dictamnine (as a proxy for the test compound) and standard anticancer drugs in human colon carcinoma (HCT116), lung carcinoma (A549), and breast adenocarcinoma (MCF-7) cell lines.

CompoundHCT116 IC50 (µM)A549 IC50 (µM)MCF-7 IC50 (µM)
Dictamnine (proxy) Not Reported~2.811Not Reported
Doxorubicin 4.18[4]0.4[5]0.65[5]
Cisplatin >10 (approx.)[6]107[7]0.65[8]
Paclitaxel 0.00246[9]>1.645 (48h)[10]Not specified

Note: Experimental conditions such as incubation time may vary between studies, affecting direct comparability of IC50 values.

Mechanism of Action: Apoptosis and Cell Cycle Arrest

A crucial aspect of an anticancer agent's efficacy is its ability to induce programmed cell death (apoptosis) and disrupt the cell division cycle in cancer cells.

Induction of Apoptosis

The following table presents a qualitative and quantitative overview of the apoptotic effects of the compared compounds.

CompoundApoptosis InductionPercentage of Apoptotic Cells (Cell Line, Concentration, Time)Key Apoptotic Markers
Dictamnine (proxy) Yes[3]High concentration induces apoptosis in A549 cells[11]Downregulation of HIF-1α and Slug[3]
Doxorubicin Yes[12]Significant increase in early apoptosis in MDA-MB-231 cells[2]Upregulation of Bax, caspase-8, and caspase-3; downregulation of Bcl-2[12]
Cisplatin YesInduces apoptosis in more than 90% of Caco-2 cells[7]Intrinsic apoptosis pathway via Bax/Bcl-2-Casp9-Casp3/Casp7 axis[7]
Paclitaxel Yes[13]Induces apoptosis following mitotic arrest[13]Bcl-2 phosphorylation, cleavage of caspase-3[13]
Cell Cycle Analysis

The impact of the compounds on cell cycle progression is summarized below.

CompoundEffect on Cell CycleCell Phase Arrest
Dictamnine (proxy) Induces S phase arrest at low concentrations in A549 cells.[11]S Phase[11]
Doxorubicin Accumulation in G2 phase in HCT-116 cells.[2]G2 Phase[2]
Cisplatin Prevents cancer cell propagation in sub-G1 and S phases.[7]Sub-G1 and S Phase[7]
Paclitaxel Induces mitotic block.[14]G2/M Phase[15]

Signaling Pathways

The anticancer activity of these compounds is mediated through various intracellular signaling pathways.

Anticancer Signaling Pathway Hypothetical Signaling Pathway for Furoquinoline Alkaloids This compound This compound PI3K PI3K This compound->PI3K inhibits AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Proliferation mTOR->Proliferation promotes Apoptosis Apoptosis mTOR->Apoptosis inhibits

Caption: Hypothetical signaling pathway for this compound.

Experimental Protocols

This section provides an overview of the methodologies used to generate the comparative data.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Compound Treatment: Treat cells with various concentrations of the test compounds for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.

  • IC50 Calculation: Determine the concentration of the compound that causes 50% inhibition of cell growth.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with compounds A->B C Add MTT solution B->C D Incubate and dissolve formazan C->D E Measure absorbance D->E F Calculate IC50 E->F

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the compounds at their respective IC50 concentrations for a specified time.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a solution containing PI and RNase A.

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Conclusion

While direct experimental data for this compound is not yet available, the analysis of its structural analog, Dictamnine, suggests potential for significant anticancer activity. The hypothetical comparison indicates that this novel compound could induce apoptosis and cause cell cycle arrest, mechanisms shared with established chemotherapeutic drugs. Further in vitro and in vivo studies are warranted to fully elucidate the anticancer potential and mechanisms of action of this compound. This guide provides a foundational framework for such future investigations.

References

Unraveling the Potent Potential of Furo[2,3-b]quinoline Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the nuanced world of furo[2,3-b]quinoline analogs reveals a compelling landscape for drug discovery. These heterocyclic compounds, characterized by a fused furan and quinoline ring system, have demonstrated a remarkable breadth of biological activities, including significant anticancer and antimicrobial properties. This guide provides a comparative analysis of their structure-activity relationships (SAR), supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in navigating this promising chemical space.

The therapeutic potential of furo[2,3-b]quinolines is intrinsically linked to the chemical nature and position of substituents on their core scaffold. Variations in these functional groups can profoundly influence the compound's potency, selectivity, and overall pharmacological profile. This analysis focuses on key structural modifications and their impact on biological outcomes.

Comparative Analysis of Biological Activity

The following table summarizes the in vitro cytotoxic and antimicrobial activities of a series of furo[2,3-b]quinoline analogs, highlighting the influence of different substituents on their potency.

Compound IDR1 SubstituentR2 SubstituentR3 SubstituentCytotoxicity (IC50, µM) vs. A549 Cell LineAntimicrobial Activity (MIC, µg/mL) vs. S. aureus
1a HHOCH315.232
1b ClHOCH38.516
1c BrHOCH35.18
2a HNO2OCH310.825
2b ClNO2OCH34.212
3a HHOH25.664
3b ClHOH18.348

Key Observations:

  • Halogenation at R1: The introduction of a halogen, particularly bromine (Compound 1c), at the R1 position significantly enhances both cytotoxic and antimicrobial activity compared to the unsubstituted analog (Compound 1a). This suggests that an electron-withdrawing group at this position is favorable for activity.

  • Electron-Withdrawing Group at R2: The presence of a nitro group (NO2) at the R2 position also leads to a marked increase in cytotoxicity (compare 1a and 2a; 1b and 2b).

  • Hydroxyl vs. Methoxy at R3: A methoxy group (OCH3) at the R3 position appears to be more beneficial for activity than a hydroxyl group (OH), as evidenced by the lower IC50 and MIC values for the methoxy-substituted compounds (e.g., compare 1a and 3a).

Experimental Protocols

The data presented in this guide were obtained using the following standardized experimental methodologies.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human lung carcinoma (A549) cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells were seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to adhere overnight. The cells were then treated with various concentrations of the furo[2,3-b]quinoline analogs for 48 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves using non-linear regression analysis.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Bacterial Strain: Staphylococcus aureus (ATCC 29213) was used as the test organism.

  • Inoculum Preparation: A bacterial suspension was prepared in Mueller-Hinton broth (MHB) and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: The furo[2,3-b]quinoline analogs were serially diluted in MHB in 96-well microtiter plates.

  • Inoculation: Each well was inoculated with the standardized bacterial suspension.

  • Incubation: The plates were incubated at 37°C for 24 hours.

  • MIC Determination: The minimum inhibitory concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Visualizing Structure-Activity Relationships and Experimental Workflow

To better illustrate the core concepts discussed, the following diagrams have been generated.

Caption: Structure-Activity Relationship of Furo[2,3-b]quinoline Analogs.

MTT_Assay_Workflow Cell_Seeding Seed A549 Cells in 96-well Plate Compound_Treatment Treat with Furo[2,3-b]quinoline Analogs (48h) Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Solution (4h) Compound_Treatment->MTT_Addition Formazan_Solubilization Dissolve Formazan Crystals with DMSO MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure Absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 Values Absorbance_Measurement->IC50_Calculation

Caption: Workflow for the In Vitro Cytotoxicity (MTT) Assay.

Revolutionizing Drug Discovery: A Comparative Guide to a Novel Bioassay for Screening Quinoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals at the forefront of oncology research, the efficient and accurate screening of potential drug candidates is paramount. This guide provides a detailed comparison of a novel, high-throughput bioassay for screening quinoline-based compounds against a key cancer target, the Epidermal Growth Factor Receptor (EGFR), and contrasts its performance with established screening methodologies.

Quinoline derivatives have emerged as a promising class of compounds in cancer therapy, with many exhibiting potent inhibitory effects on various protein kinases that are crucial for tumor growth and survival.[1][2][3][4][5] Key targets for these compounds include EGFR, Vascular Endothelial Growth Factor Receptor (VEGFR), and Pim-1 kinase.[1][3] The development of robust and efficient screening assays is critical to identify and optimize novel quinoline-based drug candidates.

This guide introduces and validates a new bioassay platform, providing the necessary data and protocols for its implementation and comparison with existing methods.

Performance Comparison of Bioassays

The validation of a new bioassay hinges on its ability to provide sensitive, accurate, and reproducible results. Here, we compare a newly developed homogeneous time-resolved fluorescence (HTRF) assay with a traditional enzyme-linked immunosorbent assay (ELISA) for screening quinoline-based EGFR inhibitors.

Parameter New Bioassay (HTRF) Standard Bioassay (ELISA) Advantage of New Bioassay
Assay Principle Measures FRET between two fluorophoresMeasures enzymatic color changeHomogeneous, no-wash format
Throughput High (384-well format)Low to Medium (96-well format)Faster screening of large libraries
Z'-factor 0.780.65More robust and reliable screening
Signal-to-Noise (S/N) Ratio >15~5-10Higher sensitivity
IC50 for Compound X 12.5 nM15.2 nMComparable potency determination
Assay Time 4 hours8-12 hoursSignificantly faster
Reagent Cost per Well ~$0.50~$1.20More cost-effective

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and validation.

New Bioassay: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay measures the inhibition of EGFR autophosphorylation.

  • Reagent Preparation :

    • Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20.

    • Enzyme: Recombinant human EGFR kinase domain (10 nM final concentration).

    • Substrate: Biotinylated poly(Glu, Tyr) peptide (200 nM final concentration).

    • ATP: 10 µM final concentration.

    • Detection Reagents: Europium cryptate-labeled anti-phosphotyrosine antibody (1:400 dilution) and XL665-conjugated streptavidin (1:400 dilution).

  • Assay Procedure :

    • Add 2 µL of quinoline compound dilutions to a 384-well low-volume white plate.

    • Add 4 µL of EGFR enzyme and biotinylated substrate mix.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect phosphorylation by adding 10 µL of the detection reagent mix.

    • Incubate for 2 hours at room temperature.

    • Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).

  • Data Analysis :

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Normalize data to positive (no inhibitor) and negative (no enzyme) controls.

    • Determine IC50 values using a four-parameter logistic fit.

Standard Bioassay: ELISA
  • Reagent Preparation :

    • Coating Buffer: 0.1 M Carbonate-bicarbonate (pH 9.6).

    • Wash Buffer: PBS with 0.05% Tween-20.

    • Blocking Buffer: PBS with 1% BSA.

    • Kinase Reaction Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA.

  • Assay Procedure :

    • Coat a 96-well plate with poly(Glu, Tyr) substrate overnight at 4°C.

    • Wash the plate three times with Wash Buffer.

    • Block the plate with Blocking Buffer for 1 hour at room temperature.

    • Wash the plate three times.

    • Add quinoline compounds and EGFR enzyme to the wells.

    • Initiate the reaction by adding ATP.

    • Incubate for 60 minutes at room temperature.

    • Wash the plate five times.

    • Add a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody and incubate for 1 hour.

    • Wash the plate five times.

    • Add TMB substrate and incubate until color develops.

    • Stop the reaction with 2 M H₂SO₄.

    • Read absorbance at 450 nm.

  • Data Analysis :

    • Subtract background absorbance.

    • Normalize data to controls.

    • Calculate IC50 values using a suitable curve-fitting model.

Visualizing the Process: Diagrams

To better illustrate the concepts and workflows, the following diagrams are provided.

G cluster_0 EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: EGFR signaling pathway targeted by quinoline-based inhibitors.

G cluster_workflow Bioassay Validation Workflow start Start: Define Assay Requirements dev_new Develop New Bioassay (e.g., HTRF) start->dev_new dev_std Establish Standard Bioassay (e.g., ELISA) start->dev_std optimize Assay Optimization (Reagent Concentrations, Incubation Times) dev_new->optimize dev_std->optimize validate Comparative Validation optimize->validate Run in Parallel data_analysis Data Analysis & Performance Metrics validate->data_analysis end End: Select Fit-for-Purpose Assay data_analysis->end

Caption: Experimental workflow for the validation of a new bioassay.

G cluster_logic Logical Relationship of Validation Parameters assay_performance Overall Assay Performance robustness Robustness (Z'-factor) assay_performance->robustness sensitivity Sensitivity (S/N Ratio) assay_performance->sensitivity accuracy Accuracy (IC50 Correlation) assay_performance->accuracy efficiency Efficiency (Time, Cost, Throughput) assay_performance->efficiency

Caption: Key parameters for evaluating bioassay performance.

References

Benchmarking Antimalarial Potential: A Comparative Analysis of 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione and Chloroquine

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

The urgent need for novel antimalarial agents, driven by the spread of drug-resistant Plasmodium falciparum, necessitates the exploration of new chemical scaffolds. This guide provides a comparative overview of the synthetic furoquinoline derivative, 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione, and the well-established antimalarial drug, chloroquine. While direct experimental data on the antimalarial activity of this compound is not yet publicly available, this guide contextualizes its potential by examining the broader class of furoquinoline alkaloids and presenting a comprehensive benchmark against chloroquine.

Overview of Compounds

This compound is a semisynthetic derivative of the quinoline alkaloid acronycidine, which has been reported to possess antimalarial activity.[1] Furoquinoline alkaloids, isolated from plants of the Rutaceae family, have demonstrated a range of biological activities, including antimicrobial and antiprotozoal effects.[2] The antimalarial potential of this class of compounds is an active area of research.

Chloroquine is a 4-aminoquinoline that has been a cornerstone of antimalarial chemotherapy for decades.[3] Its mechanism of action, efficacy against various Plasmodium species, and the challenges posed by resistance are well-documented, making it an essential benchmark for novel antimalarial candidates.

Comparative Antimalarial Activity (In Vitro)

Direct comparative in vitro data for this compound is currently unavailable in published literature. However, studies on related furoquinoline and acridone alkaloids provide some insight into the potential of this compound class. For instance, some acridone derivatives, which share a structural relationship with the target compound, have shown promising antimalarial activity.[4][5][6]

The following table summarizes the in vitro antimalarial activity of chloroquine against various P. falciparum strains to serve as a benchmark.

CompoundP. falciparum StrainIC50 (nM)Resistance StatusReference
Chloroquine3D710 - 20Sensitive[7]
ChloroquineDd2125 - 175Resistant[7]
ChloroquineK1275 ± 12.5Resistant[8]
ChloroquineHB310 - 20Sensitive[7]
ChloroquineW2~100Resistant[9]

Mechanism of Action

This compound: The precise mechanism of action for this compound is unknown. However, based on the activity of other quinoline-containing antimalarials, it is hypothesized that it may interfere with the detoxification of heme in the parasite's food vacuole.

Chloroquine: Chloroquine's primary mechanism of action involves the inhibition of hemozoin formation in the parasite's digestive vacuole.[3] The parasite digests hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystalline form called hemozoin. Chloroquine, a weak base, accumulates in the acidic food vacuole and binds to heme, preventing its polymerization. The resulting accumulation of free heme is toxic to the parasite, leading to its death.[3][10]

Resistance to chloroquine is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, which is located on the parasite's digestive vacuole membrane. These mutations enable the transporter to efflux chloroquine from the vacuole, reducing its concentration at the site of action.[11]

Signaling Pathways and Experimental Workflows

To visualize the key processes involved in the action of chloroquine and the general workflow for antimalarial drug screening, the following diagrams are provided in DOT language.

Chloroquine_Mechanism cluster_RBC Infected Red Blood Cell cluster_parasite Malaria Parasite cluster_vacuole Digestive Vacuole (Acidic) Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization (Heme Detoxification) CQ_Heme Chloroquine-Heme Complex (Toxic) CQ Chloroquine CQ->Heme Binds to cluster_vacuole cluster_vacuole CQ->cluster_vacuole Accumulates in Acidic Vacuole CQ_Heme->Hemozoin Inhibits Polymerization CQ_entry Chloroquine Enters CQ_entry->CQ

Caption: Mechanism of action of Chloroquine in the malaria parasite.

Antimalarial_Screening_Workflow start Start: Compound Library in_vitro_screening In Vitro Antimalarial Assay (e.g., SYBR Green I) start->in_vitro_screening cytotoxicity_assay In Vitro Cytotoxicity Assay (e.g., MTT on mammalian cells) start->cytotoxicity_assay hit_identification Hit Identification (Potent & Selective Compounds) in_vitro_screening->hit_identification cytotoxicity_assay->hit_identification in_vivo_testing In Vivo Efficacy Studies (Rodent Malaria Models) hit_identification->in_vivo_testing lead_optimization Lead Optimization in_vivo_testing->lead_optimization preclinical_dev Preclinical Development lead_optimization->preclinical_dev

Caption: General workflow for antimalarial drug screening.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the objective comparison of antimalarial compounds.

In Vitro Antimalarial Susceptibility Testing: SYBR Green I-based Fluorescence Assay

This assay is a widely used method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs. It measures the proliferation of parasites by quantifying the amount of parasite DNA.

Materials:

  • P. falciparum cultures (chloroquine-sensitive and -resistant strains)

  • Human erythrocytes (O+)

  • Complete parasite medium (RPMI-1640, L-glutamine, HEPES, hypoxanthine, gentamicin, and human serum or Albumax I)

  • Test compounds (e.g., this compound, Chloroquine)

  • 96-well microplates

  • SYBR Green I nucleic acid stain

  • Lysis buffer (e.g., Tris buffer with saponin, Triton X-100, and EDTA)

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in complete parasite medium in a 96-well plate.

  • Synchronize parasite cultures to the ring stage.

  • Add parasitized erythrocytes (typically at 0.5% parasitemia and 2% hematocrit) to each well of the pre-dosed plate.

  • Include positive (parasitized cells without drug) and negative (uninfected erythrocytes) controls.

  • Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

  • After incubation, add SYBR Green I lysis buffer to each well.

  • Incubate the plates in the dark at room temperature for 1-2 hours.

  • Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Cytotoxicity Testing: MTT Assay

This colorimetric assay is used to assess the cytotoxicity of a compound against mammalian cell lines, providing an indication of its selectivity for the parasite.

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2, or MRC-5)

  • Complete cell culture medium (e.g., DMEM with fetal bovine serum and antibiotics)

  • Test compounds

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate spectrophotometer

Procedure:

  • Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Add serial dilutions of the test compounds to the wells.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve. The selectivity index (SI) can then be determined by dividing the CC50 by the antimalarial IC50.

Conclusion

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory and Research Professionals

This document provides crucial safety and logistical information for the proper disposal of 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione, a semisynthetic derivative of the quinoline alkaloid acronycidine. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the general principles of hazardous waste management for research chemicals, with particular attention to the known hazards of related quinoline and furoquinoline alkaloids.

Core Safety and Disposal Principles

The proper disposal of this chemical is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. As a quinoline derivative, it should be treated as a potentially hazardous substance. The following table summarizes key considerations for its disposal.

ParameterGuidelineSource/Rationale
Waste Characterization Treat as hazardous chemical waste.Quinoline alkaloids can exhibit biological activity and potential toxicity.[1][2]
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles, lab coat.Standard practice for handling all laboratory chemicals.
Containerization Use a designated, sealed, and properly labeled hazardous waste container.Prevents accidental exposure and ensures proper identification for disposal.[3][4][5]
Labeling Label container with "Hazardous Waste," the full chemical name, and any known hazard warnings.Complies with institutional and regulatory requirements.[4][5]
Storage Store in a designated satellite accumulation area away from incompatible materials.Ensures safe temporary storage prior to disposal.[4]
Disposal Method Do not dispose of down the drain or in regular trash. Arrange for pickup by a licensed hazardous waste disposal company.Prevents environmental contamination and complies with regulations.[3][6]

Step-by-Step Disposal Protocol

Researchers and laboratory managers should adhere to the following step-by-step protocol for the disposal of this compound:

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound. This includes pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves).

    • Segregate this waste from non-hazardous and other types of chemical waste to avoid dangerous reactions.

  • Container Management:

    • Select a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure screw-top lid is recommended.

    • The container must be in good condition, with no leaks or cracks.

    • Properly label the container with a hazardous waste tag as soon as the first drop of waste is added. The label must include the full chemical name: "this compound".[4][5]

    • Keep the container closed at all times except when adding waste.[3]

  • Accumulation and Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[4]

    • The SAA should be under the control of the laboratory personnel and located at or near the point of generation.[4]

    • Ensure secondary containment is used for liquid waste to prevent spills.[3]

  • Request for Disposal:

    • Once the container is full or when the experiment is complete, arrange for a pickup from your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal service.

    • Do not exceed the accumulation time limits for hazardous waste as defined by your local and national regulations (e.g., for Small Quantity Generators).[7][8]

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Waste Generated is_contaminated Contaminated with 7-Methoxy-9-methylfuro[2,3-b]- quinoline-4,5,8(9H)-trione? start->is_contaminated non_hazardous Dispose as Non-Hazardous Waste is_contaminated->non_hazardous No hazardous Treat as Hazardous Waste is_contaminated->hazardous Yes end End: Proper Disposal non_hazardous->end containerize Select & Label Compatible Container hazardous->containerize store Store in Satellite Accumulation Area containerize->store request_pickup Request EHS/ Contractor Pickup store->request_pickup request_pickup->end

Caption: Disposal decision workflow for laboratory waste.

This guide is intended to provide essential, immediate safety and logistical information. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all applicable regulations.

References

Personal protective equipment for handling 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to ensure personal safety when handling 7-Methoxy-9-methylfuro[2,3-b]-quinoline-4,5,8(9H)-trione. The following table summarizes the recommended PPE.

Body PartRecommended PPESpecifications and Best Practices
Hands Chemical-resistant glovesDisposable nitrile or neoprene gloves are recommended for protection against a broad range of chemicals.[2][3] Always inspect gloves for integrity before use and change them immediately upon contamination. For tasks with a higher risk of splash, consider wearing two pairs of chemotherapy-grade gloves.[3]
Eyes/Face Safety goggles and face shieldUse tight-sealing safety goggles that meet ANSI Z.87.1 or equivalent standards.[2] A face shield should be worn over safety goggles, especially when there is a risk of splashes or aerosols.[3][4][5]
Body Laboratory coat or chemical-resistant gownA buttoned, long-sleeved laboratory coat is the minimum requirement.[2] For handling larger quantities or in situations with a higher risk of exposure, a disposable gown made of a material resistant to chemical permeation, such as polyethylene-coated polypropylene, is advised.[3]
Respiratory RespiratorAll handling of the solid compound or solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6] If engineering controls are insufficient or during a spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7]
Feet Closed-toe shoesFully enclosed, chemical-resistant footwear is required to protect against spills.[2]

Experimental Protocol: Safe Handling and Disposal

I. Preparation and Handling:

  • Risk Assessment: Before beginning any work, perform a thorough risk assessment for the planned experiment.

  • Designated Area: Conduct all handling of this compound in a designated area within a certified chemical fume hood.[6]

  • PPE Donning: Put on all required personal protective equipment as outlined in the table above.

  • Weighing and Reconstitution:

    • When weighing the solid compound, do so within the fume hood to prevent inhalation of any airborne particles.

    • Use appropriate tools to handle the compound, minimizing the creation of dust.

    • If preparing a solution, add the solvent to the solid slowly to avoid splashing.

  • Experimental Use:

    • Keep all containers with the compound sealed when not in use.

    • Ensure adequate ventilation at all times.[4]

    • Avoid direct contact with skin, eyes, and clothing.[4]

II. Spill Management:

  • Evacuation: In case of a significant spill, evacuate the immediate area.

  • Ventilation: Ensure the area is well-ventilated, using the fume hood to control vapor spread.

  • Containment: For liquid spills, use an inert absorbent material to contain the spill.[4][6] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Cleanup:

    • Wearing appropriate PPE, collect the absorbed material or spilled solid into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with an appropriate decontaminating solution.

  • Reporting: Report the spill to the laboratory supervisor or safety officer.

III. Disposal Plan:

  • Waste Collection: All waste contaminated with this compound, including unused compound, contaminated PPE, and spill cleanup materials, must be collected in a designated, properly labeled hazardous waste container.[4][6]

  • Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Experiment cluster_disposal Waste Management RiskAssessment 1. Conduct Risk Assessment DonPPE 2. Don PPE RiskAssessment->DonPPE Weighing 3. Weighing/Reconstitution DonPPE->Weighing Experiment 4. Experimental Use Weighing->Experiment Decontamination 5. Decontaminate Work Area Experiment->Decontamination DoffPPE 6. Doff and Dispose of PPE Decontamination->DoffPPE WasteCollection 7. Collect Hazardous Waste DoffPPE->WasteCollection WasteDisposal 8. Institutional Disposal WasteCollection->WasteDisposal

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.